molecular formula Tb85 B13387332 terbium CAS No. 64475-85-0

terbium

Cat. No.: B13387332
CAS No.: 64475-85-0
M. Wt: 13508.655 g/mol
InChI Key: GILOWISGYVOJTQ-UHFFFAOYSA-N
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Description

Evolution of Terbium Chemistry and Material Science Research

The journey of this compound from its discovery to its current standing in advanced research is marked by significant milestones. Swedish chemist Carl Gustaf Mosander first identified this compound in 1843 as an impurity in yttrium oxide (yttria), a mineral found in the village of Ytterby, Sweden, after which this compound and several other elements are named. ebsco.comwikipedia.orglivescience.com The initial separation yielded "terbia," which was later understood to contain the oxide of the element now known as erbium, highlighting the complexities in early rare earth element chemistry. wikipedia.org Pure this compound was not isolated until the development of modern techniques like ion exchange in the mid-20th century. ebsco.comwikipedia.org

Early research focused on the basic chemical properties and separation methods of this compound from other rare earths. As techniques improved, the unique properties of trivalent this compound ions (Tb³⁺), particularly their intense green luminescence, became apparent. rsc.org This led to initial applications in phosphors for lighting and displays. wikipedia.orgsfa-oxford.com

The latter half of the 20th century and the early 21st century saw a significant expansion in this compound research, driven by the growing understanding of its magnetic properties and the potential for its compounds in advanced materials. The discovery and development of magnetostrictive alloys like Terfenol-D (an alloy of this compound, dysprosium, and iron) in the late 20th century opened new avenues in actuator and sensor technologies. stanfordmaterials.comwikipedia.org More recently, research has delved into the use of this compound in areas such as spintronics, quantum computing, and catalysis, leveraging its specific electronic structure and magnetic anisotropy. korhogominerals.comsci.newsmdpi.comacs.orgacs.org The synthesis and characterization of novel this compound complexes and metal-organic frameworks (MOFs) have also become active areas of research, exploring their potential in luminescence, sensing, and catalysis. acs.orgbohrium.commdpi.com

Significance of Lanthanide Contraction in this compound Properties

This compound's position within the lanthanide series (atomic number 65) means its properties are significantly influenced by the lanthanide contraction. This phenomenon describes the greater-than-expected decrease in atomic and ionic radii across the lanthanide series, from lanthanum (La) to lutetium (Lu). wikipedia.orgbyjus.com The primary cause is the poor shielding effect of the 4f electrons. As the atomic number increases across the series, the nuclear charge increases. The added electrons enter the 4f orbitals, which are located relatively deep within the atom and are not very effective at shielding the outer electrons from the increasing positive charge of the nucleus. wikipedia.orglibretexts.org This increased effective nuclear charge pulls all electron shells, including the valence electrons, closer to the nucleus, resulting in a gradual decrease in atomic and ionic radii. wikipedia.orglibretexts.orgbritannica.com

For this compound, the lanthanide contraction results in a smaller ionic radius compared to earlier lanthanides. The ionic radius of Tb³⁺ (with a coordination number of eight) is approximately 1.040 Å, smaller than that of La³⁺ (1.160 Å) and Gd³⁺ (1.053 Å) with the same coordination number. mdpi.com This decrease in ionic size across the series has several consequences for this compound's chemical behavior and the properties of its compounds:

Chemical Similarity: The relatively small, gradual decrease in ionic radii across the lanthanides leads to very similar chemical properties among them, making their separation challenging. byjus.comunacademy.com

Basicity of Hydroxides: The covalent character of lanthanide hydroxides (Ln(OH)₃) increases with decreasing ionic radius. Consequently, the basic strength of hydroxides decreases from La(OH)₃ to Lu(OH)₃, with Tb(OH)₃ exhibiting intermediate basicity within the series. byjus.comsimply.science

Complex Formation: The smaller ionic size and increased effective nuclear charge enhance the tendency of later lanthanides, including this compound, to form coordinate complexes. byjus.com

Properties of Post-Lanthanide Elements: The accumulated effect of the lanthanide contraction influences the atomic and ionic radii of the elements following the lanthanides in the periodic table, particularly the transition metals in the 5d series. For instance, the radii of Zr and Hf are remarkably similar due to the lanthanide contraction counteracting the expected increase in size down a group. unacademy.comsimply.science

The lanthanide contraction is thus a fundamental principle that underpins many of this compound's chemical characteristics and influences the design and properties of materials incorporating this compound.

Table 1.2.1: Selected Trivalent Lanthanide Ionic Radii (8-coordinate)

ElementSymbolIonic Radius (Å) mdpi.com
LanthanumLa1.160
GadoliniumGd1.053
This compoundTb1.040
YttriumY0.977
LutetiumLu0.861

Note: Yttrium is included for comparison due to its similar chemical properties to heavy lanthanides resulting from its ionic radius. britannica.com

Current Research Paradigms and Opportunities for this compound Compounds

Current research on this compound compounds is diverse and rapidly evolving, driven by the element's unique optical and magnetic properties. Key research paradigms and opportunities include:

Luminescent Materials: this compound's characteristic bright green luminescence when in the +3 oxidation state makes it indispensable in phosphors for lighting, displays (including LEDs and fluorescent lamps), and security features. wikipedia.orgsfa-oxford.comsamaterials.com Research continues to focus on developing new this compound-doped materials and complexes with enhanced luminescence efficiency, color purity, and stability for next-generation displays and lighting technologies. bohrium.commdpi.com Metal-Organic Frameworks (MOFs) incorporating this compound are being explored for their tunable luminescent properties and potential applications in sensing and bioimaging. mdpi.com

Magnetic Materials and Spintronics: this compound exhibits complex magnetic behaviors, including ferromagnetism at low temperatures and antiferromagnetism at slightly higher temperatures. ebsco.com Its alloys, such as Terfenol-D, are utilized in magnetostrictive applications. stanfordmaterials.comwikipedia.org In advanced research, this compound's magnetic anisotropy is being leveraged in the development of single-molecule magnets (SMMs) and materials for spintronics, a field that utilizes the spin of electrons in addition to their charge. mdpi.comacs.orgarxiv.org Research on this compound iron garnet (TbIG) thin films, for instance, explores their potential for spintronic devices due to their magnetic properties and tunable anisotropy. arxiv.orgaip.org

Quantum Computing: this compound is emerging as a promising material in quantum computing research. This compound ions, particularly when doped into suitable crystal matrices like yttrium lithium fluoride (B91410) (YLiF₄), can function as qubits with potentially long coherence times. physicsworld.comethz.ch Research is investigating how the unique electronic and magnetic properties of this compound ions can be harnessed to create stable and addressable qubits, even in relatively dense environments. korhogominerals.comphysicsworld.comethz.ch this compound-based materials like this compound gallium garnet (TGG) are also being explored for creating quantum bits. korhogominerals.com Furthermore, research into exotic states of matter like quantum spin liquids in this compound-containing compounds such as TbInO₃ highlights opportunities for fundamental advancements with potential implications for quantum computing. sci.news

Catalysis: this compound compounds are being investigated for their catalytic properties in various chemical reactions. acs.orgstanfordmaterials.com Research includes the use of this compound oxide and this compound-based MOFs as catalysts in processes such as petroleum refining, chemical synthesis, and CO₂ cycloaddition reactions. acs.orgstanfordmaterials.com The ability to tune the structure and properties of this compound-containing catalysts offers opportunities for developing more efficient and selective catalytic systems.

Other Applications: this compound is also explored for applications in solid-state devices, high-temperature fuel cells, and as a dopant in materials for laser technology. wikipedia.orgsamaterials.comrareearths.com Its use in contrast agents for magnetic resonance imaging (MRI) is another area of ongoing research. sfa-oxford.comstanfordmaterials.com

The current research landscape for this compound is characterized by a multidisciplinary approach, combining synthesis, characterization, theoretical modeling, and application testing to unlock the full potential of this versatile rare earth element in advanced chemical research and material science.

Table 1.3.1: Selected Research Areas and this compound Compounds

Research AreaExample this compound Compound/MaterialKey Property Utilized
LuminescenceThis compound Oxide (Tb₂O₃), this compound complexes, Tb-doped MOFsGreen emission (Tb³⁺ luminescence)
Magnetism/SpintronicsTerfenol-D (Tb₀.₃Dy₀.₇Fe₂), this compound Iron Garnet (TbIG), Tb SMMsMagnetostriction, Magnetic anisotropy
Quantum ComputingTb-doped YLiF₄, this compound Gallium Garnet (TGG), TbInO₃Qubit properties, Quantum spin liquid state
CatalysisThis compound Oxide (Tb₂O₃), Tb-based MOFsCatalytic activity
Solid-State DevicesTb-doped CaWO₄, SrMoO₄Dopant properties
Magnetic Resonance ImagingThis compound-based contrast agentsMagnetic properties

Properties

CAS No.

64475-85-0

Molecular Formula

Tb85

Molecular Weight

13508.655 g/mol

IUPAC Name

terbium

InChI

InChI=1S/85Tb

InChI Key

GILOWISGYVOJTQ-UHFFFAOYSA-N

Canonical SMILES

[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb]

boiling_point

310 to 395 °F at 760 mmHg (USCG, 1999)

density

0.78 at 68 °F (USCG, 1999) - Less dense than water;  will float

flash_point

105 to 140 °F depending on grade (USCG, 1999)

physical_description

Turpentine substitute appears as a clear colorless to variably colored liquid. Insoluble in water. Flash point between 100 and 141 °F.

vapor_pressure

6.72 mmHg (USCG, 1999)

Origin of Product

United States

Synthetic Methodologies for Terbium Based Compounds

Synthesis of Terbium Oxides

This compound forms several oxides, including Tb₂O₃, Tb₄O₇, TbO₂, and Tb₆O₁₁. wikipedia.orgnanorh.com The synthesis methods for these oxides vary depending on the desired stoichiometry, particle size, and morphology. Thermal decomposition of this compound salts and wet chemistry methods like co-precipitation and self-propagating high-temperature synthesis (SHS) are common approaches. researchgate.netresearchgate.net

Laser Ablation Synthesis of this compound Sesquioxide (Tb₂O₃) Nanopowders

Laser ablation is a technique used for synthesizing ultrafine nanopowders. For this compound sesquioxide (Tb₂O₃), laser ablation of a solid target material in a controlled gas atmosphere, such as argon or a mixture of argon and hydrogen, has been reported. lettersonmaterials.comrscf.rumedjrf.com This method can yield spherical nanoparticles with a small average size, for instance, around 13 nm. lettersonmaterials.comrscf.rulettersonmaterials.com The crystal structure of the as-synthesized nanoparticles can be monoclinic, which can be transformed into a cubic structure through heat treatment under vacuum at elevated temperatures (e.g., 850°C). lettersonmaterials.comlettersonmaterials.com Laser ablation offers advantages in controlling the oxygen content in the nanopowders, which is crucial as the presence of tetravalent this compound can negatively impact the magneto-optical properties of Tb₂O₃ ceramics. lettersonmaterials.com

Synthesis of this compound Oxide (Tb₄O₇) Nanoparticles

This compound(III,IV) oxide, Tb₄O₇, is a commercially important this compound compound containing both Tb(III) and Tb(IV). wikipedia.orgnanorh.com Synthesis of Tb₄O₇ nanoparticles can be achieved through various routes, including the thermal decomposition of this compound salts. ontosight.airesearchgate.net While some earlier studies mistakenly considered oxygen-deficient fluorite this compound oxides (TbOₓ with x ≈ 1.75) as single-phase Tb₄O₇, these are often two-phase mixtures of Tb₇O₁₂ and Tb₁₁O₂₀. researchgate.net Biogenic methods, such as incubating Tb₄O₇ with fungal biomass, have also been explored for synthesizing biocompatible Tb₂O₃ nanoparticles. nih.gov

Thermal Decomposition Routes for this compound Oxide Formation

Thermal decomposition of various this compound precursors is a widely used method for synthesizing this compound oxides. This compound salts like this compound nitrate (B79036) or this compound sulfate (B86663) can be subjected to thermal decomposition to form this compound oxide. ontosight.aiontosight.ai Ignition of this compound oxalate (B1200264) or sulfate in air is a common method for producing Tb₄O₇, with the oxalate generally preferred due to lower required temperatures and reduced contamination. wikipedia.org

Another approach involves the thermal decomposition of this compound(III) complexes, such as those with acetylacetone (B45752) (acac) or hexafluoroacetylacetone (B74370) (hfa), acting as single-source precursors for TbOₓ nanoparticles. semanticscholar.org The decomposition temperature of the complex influences the size and shape of the resulting nanoparticles and is linked to the coordination ability of the ligands. semanticscholar.org Thermal decomposition of this compound acetate (B1210297) has also been used to prepare nanostructured this compound oxide powders, with the resulting composition often approximating Tb₄O₇, although the powders may contain more than one crystalline phase. researchgate.net

Here is a table summarizing some thermal decomposition routes for this compound oxide formation:

PrecursorConditionsPrimary ProductReferences
This compound OxalateIgnition in air (1000°C)Tb₄O₇ wikipedia.org
This compound SulfateIgnition in airTb₄O₇ (with potential contamination) wikipedia.org
This compound NitrateThermal decompositionThis compound oxide ontosight.aiontosight.ai
This compound SulfateThermal decompositionThis compound oxide ontosight.ai
Tb(III)-acetylacetonateThermal decompositionTbOₓ nanoparticles semanticscholar.org
Tb(III)-hexafluoroacetylacetonateThermal decompositionTbOₓ nanoparticles semanticscholar.org
This compound AcetateThermal decompositionTb₄O₇ (approximate) researchgate.net

Synthesis of this compound Halides and Halogen Complexes

This compound forms a range of halides with different oxidation states, primarily +3, but also +1, +2, and +4. wikipedia.orgwikipedia.org The synthesis of this compound halides is important for various applications, including their use as precursors for other this compound compounds and in the preparation of materials for optics and electronics. lookchem.comsciforum.net

Synthesis of this compound(III) Halides

This compound(III) halides, TbX₃ (where X = F, Cl, Br, I), are typically white solids, with the exception of the iodide which is hygroscopic crystals. wikipedia.orgwikipedia.org Anhydrous this compound trihalides can be synthesized by directly reacting this compound metal with the corresponding halogen gas. wikipedia.orgscienceinfo.compilgaardelements.com

Chemical equations for the direct synthesis are as follows: 2 Tb (s) + 3 F₂ (g) → 2 TbF₃ (s) scienceinfo.compilgaardelements.com 2 Tb (s) + 3 Cl₂ (g) → 2 TbCl₃ (s) scienceinfo.compilgaardelements.com 2 Tb (s) + 3 Br₂ (g) → 2 TbBr₃ (s) scienceinfo.compilgaardelements.com 2 Tb (s) + 3 I₂ (g) → 2 TbI₃ (s) wikipedia.org

Anhydrous this compound halides can also be prepared from this compound oxides or hydrated halides. For example, anhydrous this compound(III) chloride (TbCl₃) can be synthesized by reacting Tb₂O₃ with ammonium (B1175870) chloride (NH₄Cl) or by dehydrating hydrated TbCl₃ using thionyl chloride (SOCl₂). wikipedia.orgfunaab.edu.ng

Specific reactions include: Tb₂O₃ + 6 NH₄Cl → 2 TbCl₃ + 3 H₂O + 6 NH₃↑ wikipedia.orgwikipedia.org TbCl₃·6H₂O + 6 SOCl₂ → TbCl₃ + 6 SO₂↑ + 12 HCl↑ wikipedia.org

This compound(III) chloride hexahydrate (TbCl₃·6H₂O) is a common starting material for synthesizing other this compound compounds, including metal-organic frameworks (MOFs).

This compound(IV) fluoride (B91410) (TbF₄) is the only known tetravalent this compound halide. wikipedia.orgwikipedia.orgwikiwand.com It possesses strong oxidizing and fluorinating properties. wikipedia.orgwikipedia.orgwikiwand.com TbF₄ can be synthesized by reacting TbF₃ or TbCl₃ with fluorine gas at elevated temperatures (e.g., 320°C). wikipedia.orgwikipedia.orgwikiwand.com

The reaction is: 2 TbF₃ + F₂ → 2 TbF₄ wikipedia.orgwikipedia.orgwikiwand.com

Production of Lower Oxidation State Halides (e.g., TbCl, Tb₂Cl₃)

This compound can also form halides in lower oxidation states, such as +1 and +2. This compound(II) halides can be obtained by annealing this compound(III) halides in the presence of metallic this compound in tantalum containers. wikipedia.orgwikipedia.orgwikiwand.comwikipediaforschools.com

The sesquichloride, Tb₂Cl₃, is also known and can be further reduced to this compound(I) chloride (TbCl) by annealing at 800°C. wikipedia.orgwikipedia.orgwikiwand.comwikipediaforschools.com TbCl forms platelets with a layered graphite-like structure. wikipedia.orgwikipedia.orgwikiwand.com

While less common, molecular complexes of this compound in the +4 oxidation state have been synthesized and characterized, often involving bulky ligands like siloxides. researchgate.netscispace.com These complexes demonstrate that the +4 oxidation state is accessible for this compound under specific synthetic conditions. scispace.com

Here is a table summarizing some synthesis methods for this compound halides:

CompoundOxidation StateSynthesis MethodConditionsReferences
TbF₃+3Reaction of Tb metal with F₂ gas- wikipedia.orgscienceinfo.compilgaardelements.com
TbCl₃+3Reaction of Tb metal with Cl₂ gas- wikipedia.orgscienceinfo.compilgaardelements.com
TbCl₃+3Reaction of Tb₂O₃ with NH₄ClHeating wikipedia.orgwikipedia.orgfunaab.edu.ng
TbCl₃+3Dehydration of TbCl₃·6H₂O with SOCl₂- wikipedia.org
TbBr₃+3Reaction of Tb metal with Br₂ gas- wikipedia.orgscienceinfo.compilgaardelements.com
TbI₃+3Reaction of Tb metal with I₂ gas- wikipedia.org
TbF₄+4Reaction of TbF₃ or TbCl₃ with F₂ gas320°C wikipedia.orgwikipedia.orgwikiwand.com
TbX₂+2Annealing TbX₃ in presence of metallic TbTantalum containers wikipedia.orgwikipedia.orgwikiwand.comwikipediaforschools.com
Tb₂Cl₃+1.5Reduction of TbCl₃- wikipedia.orgwikipedia.orgwikiwand.comwikipediaforschools.com
TbCl+1Annealing Tb₂Cl₃800°C wikipedia.orgwikipedia.orgwikiwand.comwikipediaforschools.com

Synthesis of this compound Coordination Complexes

The synthesis of this compound coordination complexes involves coordinating this compound ions with various ligands. These complexes are explored for their unique optical and magnetic properties, which are heavily influenced by the coordination environment around the this compound ion.

Strategies for High-Valent this compound Complex Synthesis

While the +3 oxidation state is the most prevalent for this compound, the synthesis of tetravalent this compound (Tb(IV)) complexes has gained significant interest due to the potential for novel chemical reactivity and properties. Accessing and stabilizing this higher oxidation state presents synthetic challenges.

Oxidation of Trivalent this compound Precursors to Tetravalent Complexes

The synthesis of Tb(IV) complexes typically involves the oxidation of a suitable Tb(III) precursor. This oxidation can be achieved using strong oxidizing agents. For instance, the first molecular complex of Tb(IV), [Tb(OSi(OtBu)₃)₄], was synthesized by oxidizing the Tb(III) analogue, [KTb(OSi(OtBu)₃)₄], using tris(4-bromophenyl)amminium hexachloroantimonate ([N(C₆H₄Br)₃][SbCl₆]) as the oxidant. scispace.comuwaterloo.caacs.orgacs.orgnih.gov This method demonstrates the feasibility of achieving the +4 oxidation state in a molecular complex starting from a trivalent precursor.

Electrochemical oxidation has also been explored, particularly in aqueous media. While the hydrated Tb(III) ion has a high positive reduction potential (+3.1 V vs. SHE), it can be electrochemically oxidized to Tb(IV) and stabilized in highly concentrated carbonate solutions. iaea.org Studies have shown that while nitrate and periodate (B1199274) media allow for oxidation at lower pH, carbonate medium is more effective at stabilizing the resulting Tb(IV) species in aqueous solutions. iaea.org

Ligand Design Principles for Stabilizing Unusual Oxidation States

The stabilization of high-valent lanthanides, including Tb(IV), is highly dependent on the design of supporting ligands. Bulky, monoanionic σ and π donor ligands, such as tris(tert-butoxy)siloxide (–OSi(OtBu)₃) and tris(amidyl)imidophosphorane ([NP(pip)₃]), have been successfully employed to stabilize Tb(IV) in molecular complexes. researchgate.netrsc.org These ligands can effectively accommodate the charge and potentially the smaller ionic radius associated with the higher oxidation state.

Chelating ligands also play a crucial role in enhancing the stability of Tb(IV) complexes. For example, replacing coordinated solvent molecules like THF or acetonitrile (B52724) in a Tb(IV) precursor with bidentate chelating ligands such as ethylene (B1197577) glycol dimethyl ether (DME), 2,2′-bipyridine (bpy), 2,2′-bipyrimidine (bpym), and 1,10-phenanthroline (B135089) (phen) has been shown to enhance the stability of the resulting tetravalent chelates. acs.orgresearchgate.net Aromatic N-chelating ligands, in particular, can tune the electronic structures of the complexes and influence the Tb(IV/III) redox process. acs.orgresearchgate.net

Tripodal trianionic ligand frameworks, such as siloxide arene-anchored platforms, have also been investigated for their ability to stabilize Tb(IV) and prevent unwanted ligand rearrangements during oxidative synthesis. rsc.orgrsc.org The electron-donating properties of the ligand framework can influence the oxidation potential, making the Tb(IV) ion more accessible. rsc.org

Synthesis of Trivalent this compound(III) Ternary Complexes

Trivalent this compound(III) complexes, particularly ternary complexes containing two different types of ligands, are widely synthesized due to their significant photoluminescence properties, often utilized in display technologies.

Use of β-Diketone Ligands in Complex Formation

β-Diketone ligands are commonly used in the synthesis of Tb(III) ternary complexes. These ligands act as chelating agents, forming stable complexes with the Tb(III) ion. They also serve as "antenna" ligands, efficiently absorbing UV light and transferring the energy to the central Tb(III) ion, leading to its characteristic green emission through the antenna effect. tandfonline.comtandfonline.comedp-open.orgedp-open.orgresearchgate.netsioc-journal.cnacs.orgrsc.orgnih.govrsc.orgnih.gov

Various β-diketones have been employed, including acetylacetone (acac), 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (Hfod), 4,4,4-trifluoro-1-phenyl-1,3-butanedione (TFPB), and 1,1,1-trifluoro-3-(2-theonyl)acetone (TTA). tandfonline.comtandfonline.comedp-open.orgedp-open.orgsioc-journal.cnacs.orgrsc.orgrsc.orgnih.govresearchgate.net The choice of β-diketone can influence the absorption properties of the complex and the efficiency of energy transfer to the this compound ion. edp-open.orgedp-open.org

The synthesis typically involves the reaction of a this compound(III) salt (e.g., TbCl₃·6H₂O) with the β-diketone ligand in a suitable solvent, often in the presence of a base to deprotonate the β-diketone. bohrium.comfrontiersin.org

Incorporation of Monodentate Auxiliary Ligands

In addition to β-diketone ligands, monodentate or other auxiliary ligands are often incorporated into Tb(III) ternary complexes. These auxiliary ligands can further enhance the luminescence intensity and modify the properties of the complexes. tandfonline.comtandfonline.comresearchgate.netrsc.orgnih.govresearchgate.net

Examples of monodentate or auxiliary ligands used include water (aqua), urea, triphenylphosphine (B44618) oxide, pyridine-N-oxide, 1,10-phenanthroline (phen), 2,2′-bipyridine (bpy), and pyrazine (B50134) (pyz). tandfonline.comtandfonline.comedp-open.orgedp-open.orgresearchgate.netsioc-journal.cnrsc.orgrsc.orgnih.govresearchgate.netrsc.orgresearchgate.net These ligands coordinate to the this compound ion, influencing its coordination environment and potentially its electronic structure. For instance, the binding of "antenna" ligands can lead to strong absorption in the UV region and efficient energy transfer to the Tb(III) ion. tandfonline.com The nature of the auxiliary ligand, including its donor atoms (e.g., oxygen or nitrogen), can impact the bond valence contribution and affect the mixing with the 4f orbitals, influencing the light-emitting properties. tandfonline.comtandfonline.com

The incorporation of these auxiliary ligands often occurs during the synthesis alongside the β-diketone, leading to ternary complexes with enhanced photophysical characteristics. tandfonline.comtandfonline.comedp-open.orgresearchgate.net Studies have shown that the presence and type of auxiliary ligand can significantly increase the luminescence intensity and decay time of the ternary complexes compared to binary β-diketonate complexes. researchgate.net

Synthesis of this compound Nanomaterials

The synthesis of this compound-based nanomaterials is an active area of research, driven by their unique optical, magnetic, and catalytic properties. Various methods are employed to control the size, morphology, and composition of these nanomaterials.

Wet-Chemical Synthesis of this compound Sulfide (B99878) Nanoparticles

Wet-chemical methods are widely used for synthesizing nanoparticles due to their simplicity and relatively basic equipment requirements. These methods allow for control over the form and size of the resulting nanoparticles by adjusting various parameters. Capping agents are often incorporated to maintain stability and prevent aggregation. mdpi.commdpi.com

A bottom-up wet-chemical approach can be used to prepare this compound sulfide (Tb₂S₃) nanoparticles, often employing a capping agent like chitosan (B1678972). mdpi.comresearchgate.net In a typical synthesis, this compound nitrate hexahydrate can be used as a precursor. mdpi.com The method involves the reaction of this compound ions with a sulfide source in a solution, with the capping agent present to control nanoparticle growth and stability. mdpi.commdpi.com Studies have investigated the effect of parameters such as alkaline pH on the synthesis and the resulting characteristics of the nanoparticles. mdpi.comresearchgate.net Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Raman spectroscopy, X-ray Photoelectron Spectroscopy (XPS), X-ray Diffraction (XRD), and Field Emission Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (FESEM-EDX) are used to confirm the formation and analyze the properties of the synthesized Tb₂S₃ nanoparticles. mdpi.comresearchgate.net

Hydrothermal Synthesis of this compound Nanoparticles-Graphene Quantum Dot-Nanosilicate Composites

Hydrothermal synthesis is a method that involves carrying out chemical reactions in aqueous solutions at high temperatures and pressures. This method is considered rapid and simple for the synthesis of various nanomaterials, including graphene quantum dots (GQDs) and their composites. nanografi.commdpi.commdpi.com

While specific detailed procedures for the hydrothermal synthesis of this compound nanoparticles-graphene quantum dot-nanosilicate composites are not extensively detailed in the provided search results, the general principles of hydrothermal synthesis for creating nanocomposites involving GQDs and metal oxides are established. mdpi.comnih.gov This method typically involves the hydrothermal treatment of precursor materials containing this compound, components for graphene quantum dots (like carbon sources), and silicates in a reaction vessel under controlled temperature and pressure. mdpi.com The hydrothermal conditions facilitate the in-situ formation and integration of the different components into a composite structure. mdpi.com The resulting composites can be characterized for their structural, morphological, and chemical properties using techniques such as electron microscopy and spectroscopy. mdpi.comnih.gov

Sol-Gel Methods for this compound-Doped Metal Oxides (e.g., TiO₂)

The sol-gel method is a versatile "soft chemistry" technique used for the synthesis of metal oxides and doped materials at relatively low temperatures. mdpi.comroyalsocietypublishing.org It involves the formation of a colloidal suspension (sol) that gradually gels, followed by drying and calcination to obtain the desired solid material. mdpi.com This method allows for control over the nanostructure and surface properties of the synthesized materials. mdpi.com

This compound-doped titanium dioxide (TiO₂) nanoparticles have been successfully synthesized using facile sol-gel methods. royalsocietypublishing.orgresearchgate.netdergipark.org.trroyalsocietypublishing.org In a typical procedure, titanium precursors (such as tetrabutyl titanate or titanium (IV) isopropoxide) and a this compound source (like this compound (III) nitrate hexahydrate or this compound chloride) are used as starting materials. researchgate.netroyalsocietypublishing.orgresearchgate.net These precursors are hydrolyzed and condensed in a solution, often involving solvents like ethanol (B145695) and deionized water, and sometimes catalysts or peptizing agents. mdpi.comroyalsocietypublishing.org The resulting gel is then dried and calcined at elevated temperatures to obtain crystalline this compound-doped TiO₂ nanoparticles. royalsocietypublishing.orgresearchgate.net

Research findings indicate that the amount of this compound doping and the calcination temperature can significantly influence the properties of the resulting TiO₂ nanoparticles, such as crystallinity, particle size, and photocatalytic performance. royalsocietypublishing.orgresearchgate.netdergipark.org.trroyalsocietypublishing.orgnih.gov For example, studies have shown that a specific this compound doping concentration (e.g., 1.0 wt%) can lead to enhanced photocatalytic activity compared to undoped TiO₂. royalsocietypublishing.orgnih.gov Characterization techniques like XRD, UV-Vis diffuse reflectance spectroscopy, XPS, and scanning electron microscopy are commonly employed to analyze the structural, optical, and surface properties of the doped materials. researchgate.netroyalsocietypublishing.orgnih.gov

Data on the effect of this compound doping on TiO₂ properties:

Tb Doping Amount (wt%)Calcination Temperature (°C)Crystallinity (%)Average Crystallite Size (nm)Photocatalytic Activity (Methylene Blue Degradation Rate Constant, h⁻¹)
0500--0.11529 nih.gov
1.050099.18 royalsocietypublishing.org10.8 royalsocietypublishing.org0.2314 royalsocietypublishing.org, 0.26025 nih.gov
2.0---Lower than 1.0% doping royalsocietypublishing.org
Tb, S co-doped (2 wt% S)500--0.41462 nih.gov

Production and Separation of this compound Radionuclides

This compound has several radioisotopes that are of interest for applications in nuclear medicine, including ¹⁴⁹Tb, ¹⁵²Tb, ¹⁵⁵Tb, and ¹⁶¹Tb. nih.govnih.govnih.govcerncourier.com The production and separation of these radionuclides require specific nuclear reactions and sophisticated radiochemical techniques.

Neutron Irradiation of Gadolinium-160 (B83645) for This compound-161 (B1209772) Production

This compound-161 (¹⁶¹Tb) is primarily produced in nuclear reactors through the thermal neutron irradiation of highly enriched gadolinium-160 (¹⁶⁰Gd) targets. nih.govnih.govnih.govopenmedscience.comresearchgate.netiaea.orgadvancingnuclearmedicine.comprismap.eueuronuclear.orgisotopia-global.com This production route utilizes the ¹⁶⁰Gd(n,γ)¹⁶¹Gd reaction, where ¹⁶⁰Gd captures a neutron to form the short-lived gadolinium-161 (¹⁶¹Gd). nih.goviaea.orgprismap.eu The ¹⁶¹Gd subsequently undergoes beta-minus (β⁻) decay with a half-life of 3.66 minutes to produce ¹⁶¹Tb. nih.govprismap.eu

Highly enriched ¹⁶⁰Gd targets (typically ≥ 97.5% enriched) are used to maximize the production yield of ¹⁶¹Tb and minimize the co-production of other this compound isotopes. nih.gov The irradiation is carried out in nuclear research reactors with high thermal neutron flux. nih.govprismap.eu

After irradiation, ¹⁶¹Tb needs to be separated from the ¹⁶⁰Gd target material and other potential radioactive impurities. Radiochemical separation methods are employed for this purpose. nih.govnih.govnih.goviaea.orgprismap.eu Cation exchange chromatography is a common technique used to isolate no-carrier-added ¹⁶¹Tb from the gadolinium target matrix. nih.goviaea.orgprismap.eu This process typically involves dissolving the irradiated target and separating this compound from gadolinium based on their different affinities for the cation exchange resin using specific elution solutions, such as α-hydroxyisobutyric acid or nitric acid. iaea.org The resulting ¹⁶¹Tb is often obtained as a solution, such as [¹⁶¹Tb]TbCl₃ in dilute hydrochloric acid. nih.govprismap.eu

The production route of ¹⁶¹Tb is similar to that of lutetium-177 (B1209992) (¹⁷⁷Lu), another radionuclide used in nuclear medicine, although the neutron capture cross-section for ¹⁶⁰Gd is lower than that for ¹⁷⁶Yb (used for ¹⁷⁷Lu production), requiring longer irradiation times or higher neutron fluxes to achieve comparable activity levels. nih.govresearchgate.net

Facilities involved in ¹⁶¹Tb production include nuclear research reactors like the High Flux Reactor in Petten (the Netherlands), RHF at ILL (France), BR2 at SCK CEN (Belgium), and MARIA at NCBJ (Poland). advancingnuclearmedicine.comprismap.eu

Spallation Reactions for Neutron-Deficient this compound Isotopes (e.g., ¹⁴⁹Tb, ¹⁵²Tb, ¹⁵⁵Tb)

Neutron-deficient this compound isotopes, such as ¹⁴⁹Tb, ¹⁵²Tb, and ¹⁵⁵Tb, are primarily produced through spallation reactions induced by high-energy protons on suitable target materials. nih.govnih.govnih.govcerncourier.comsnmjournals.orgnih.govprismap.eufrontiersin.org Tantalum (Ta) targets are commonly used for the production of these isotopes via proton-induced spallation. nih.govcerncourier.comsnmjournals.orgnih.govprismap.eufrontiersin.org

In this process, high-energy protons (e.g., 1.4 GeV) bombard a tantalum target, causing the target nuclei to undergo spallation, a nuclear reaction where nucleons are ejected, leading to the formation of a wide range of lighter isotopes, including neutron-deficient this compound isotopes. nih.govcerncourier.comsnmjournals.orgnih.govfrontiersin.org

Following spallation, the desired this compound isotopes are typically separated from the complex mixture of reaction products and the target material using online or offline mass separation techniques. nih.govnih.govnih.govsnmjournals.orgprismap.eufrontiersin.org Mass separation at facilities like ISOLDE (Isotope Separator On-Line DEvice) at CERN allows for the selection of isotopes based on their mass-to-charge ratio. cerncourier.comsnmjournals.orgprismap.eufrontiersin.org The mass-separated ions are then collected on a suitable substrate. snmjournals.orgprismap.eu

Despite mass separation, further radiochemical purification is often necessary to remove isobaric and pseudo-isobaric contaminants, which have the same or very close mass-to-charge ratios as the desired this compound isotope. nih.govsnmjournals.orgprismap.eufrontiersin.org For instance, in the production of ¹⁵⁵Tb, contamination by the pseudo-isobaric ¹³⁹Ce¹⁶O molecule can occur, requiring radiochemical protocols for removal. nih.govfrontiersin.org Cation exchange chromatography is a standard method for the radiochemical purification of these this compound radionuclides. snmjournals.org

Research efforts focus on optimizing proton energy and target materials to maximize the yield and purity of specific this compound isotopes. nih.govnih.govfrontiersin.orgfrontiersin.org For example, studies have investigated the production cross-sections of ¹⁴⁹Tb, ¹⁵²Tb, and ¹⁵⁵Tb from tantalum targets at different proton energies to identify optimal production parameters. nih.govfrontiersin.org

Facilities involved in the production of neutron-deficient this compound isotopes via spallation include ISOLDE and MEDICIS at CERN (Switzerland) and ISAC at TRIUMF (Canada). nih.govnih.govcerncourier.comsnmjournals.orgprismap.eufrontiersin.org

Data on Spallation Production of Neutron-Deficient Tb Isotopes from Tantalum Target:

IsotopeProduction MethodTarget MaterialProton Energy (GeV)Typical Yield (at CERN-ISOLDE/MEDICIS)Separation Method(s)Potential Contaminants
¹⁴⁹TbProton-induced spallationTantalum1.4 cerncourier.comfrontiersin.orgFew hundreds of MBq nih.govMass separation, Radiochemical separation¹³³Ce, ¹³³ᵐCe, ¹³³La, ¹³³Ce¹⁶O prismap.eufrontiersin.org
¹⁵²TbProton-induced spallationTantalum1.4 cerncourier.comfrontiersin.orgFew hundreds of MBq nih.govMass separation, Radiochemical separationOther Tb and Dy radionuclides frontiersin.org
¹⁵⁵TbProton-induced spallationTantalum1.4 cerncourier.comfrontiersin.org~200 MBq (at end of collection) nih.govMass separation, Radiochemical separation¹³⁹Ce¹⁶O nih.govfrontiersin.org

Chromatographic Separation Techniques for Radiolanthanides

Chromatographic methods are widely employed for the separation of radiolanthanides due to their ability to exploit the subtle chemical differences between these elements. Column chromatography, utilizing specialized materials known as resins, is a common approach. This technique involves a stationary phase (the resin) and a mobile phase (an eluent) that carries the mixture to be separated through the column. The differential interactions between the lanthanide ions and the stationary and mobile phases allow for their separation.

For effective separation of similar metals within the lanthanide series, scientists leverage these small chemical distinctions. While traditional methods often involve adjusting acidity or adding complexing agents to improve separation, research also focuses on understanding the fundamental uptake process to enhance the separation of adjacent metals. energy.govisotopes.gov

Application of DGA and LN Resins in this compound Separation

Extraction chromatography resins, such as those containing N,N,N',N'-tetra-n-octyldiglycolamide (DGA) and Bis(2-ethylhexyl) phosphate (B84403) (LN), are frequently used for radiolanthanide purification, including the separation of this compound isotopes, particularly this compound-161 (¹⁶¹Tb), from target materials like gadolinium. energy.govisotopes.goveichrom.comugm.ac.id These resins consist of small particles containing chemical extractants. energy.gov

Studies have investigated the interactions between this compound and these resins to gain insight into their separation mechanisms. energy.gov Research indicates that this compound adsorption on these materials occurs in two main stages: an initial rapid movement into the material followed by a slower diffusion deeper into the pores. energy.gov Subsequently, this compound binds tightly to specific sites within the chemical extractants in the resin. energy.gov

LN resin, which contains di(2-ethylhexyl)orthophosphoric acid (HDEHP), is often used for the separation of lighter rare earth elements, including lanthanum through this compound. eichrom.comugm.ac.id DGA resin, specifically DGA, Normal, has been used in conjunction with LN resins for separating adjacent rare earth metal ions in nuclear medicine applications, such as separating ¹⁶¹Tb from gadolinium targets. eichrom.com DGA resin can be used between successive LN columns to concentrate this compound and facilitate the conversion between different acid concentrations required for loading subsequent columns. eichrom.comeichrom.com This approach can eliminate the need for evaporation steps, enable rapid separation using multiple LN columns, and help remove impurities like aluminum, calcium, and iron. eichrom.comeichrom.com

The separation factor for this compound and gadolinium on LN Resin is reported to be 4.7. eichrom.com Efficient separation of adjacent rare earth elements, especially with larger target masses, may require relatively long columns, small particle size resins, elevated temperatures, and multiple separation columns to achieve high specific activity products. eichrom.com

Research has demonstrated the effectiveness of using LN resin columns for the radiochemical separation of ¹⁶¹Tb from irradiated gadolinium oxide targets. An optimum condition for ¹⁶¹Tb separation with high radionuclide purity has been achieved using specific concentrations of nitric acid as the eluent. ugm.ac.idresearchgate.net For instance, using 0.8 N HNO₃ to elute gadolinium and 3 N HNO₃ to elute this compound has resulted in high radionuclide purity of ¹⁶¹Tb. ugm.ac.idresearchgate.net

Data on the separation of ¹⁶¹Tb from irradiated natural Gd₂O₃ targets using an LN resin column with different HNO₃ concentrations as eluent have been reported. ugm.ac.id

HNO₃ Concentration (N)¹⁶¹Tb Purity (%)¹⁶¹Tb Yield (%)Gd Recovered (%)
0.8 (Gd elution)>9961.21 ± 2.0597.15 ± 2.23
3 (Tb elution)99.27 ± 0.30--

A two-step separation method using LN2 resin followed by DGA resin has also been investigated for separating ¹⁶¹Tb from irradiated target material. In this method, ¹⁶¹Tb is first separated on LN2 resin using a nitric acid gradient, then concentrated on DGA resin and eluted with dilute HCl. ncbj.gov.pl This method has shown high separation efficiency for ¹⁶¹Tb from gadolinium. ncbj.gov.pl

Temperature-Dependent Adsorption Studies for Enhanced Separation Efficiency

Temperature plays a significant role in the adsorption properties of this compound on chromatographic resins, influencing separation efficiency. Studies have explored how this compound binds to DGA and LN resins as a function of temperature. energy.govisotopes.gov

Research findings indicate that the binding of this compound to these resins becomes weaker as the temperature increases. energy.govisotopes.gov This temperature dependency of adsorption can be leveraged to optimize separation processes. By understanding how temperature impacts the adsorption of this compound and its neighboring elements, scientists can develop more efficient separation methods. energy.govisotopes.gov

Thermodynamic studies on the adsorption of this compound(III) on DGA and LN resins have revealed that the Gibbs free energy (ΔG) consistently increases with temperature. osti.govnih.gov This suggests that the adsorption process is less favorable at higher temperatures.

Detailed research involving temperature-dependent adsorption studies helps to elucidate the thermodynamic and kinetic properties of this compound binding to these resins. energy.govosti.govnih.govdigitellinc.com For instance, studies have measured the enthalpy, entropy, and Gibbs free energy of binding at various temperatures (e.g., 30, 40, 50, and 60°C) for both DGA and LN resins in different nitric acid concentrations. digitellinc.com

Modeling of equilibrium adsorption data at different temperatures using various isotherm models (e.g., Henry, Langmuir, Freundlich, Redlich-Peterson, Fritz-Schluender) helps to describe the adsorption behavior. osti.govnih.gov Similarly, kinetic models (e.g., pseudo-first-order, pseudo-second-order, pseudo-n-order) are used to understand the rate of adsorption. osti.govnih.gov These studies contribute to a deeper understanding of the adsorption process, which is crucial for designing improved separation techniques. energy.govisotopes.govosti.govnih.gov

The temperature dependence of adsorption is a key factor in optimizing chromatographic separations, particularly for closely related elements like the lanthanides. Utilizing elevated temperatures can enhance the separation factors and improve the purity of the separated this compound isotopes. eichrom.com

Advanced Spectroscopic and Structural Characterization of Terbium Compounds

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction (SC-XRD) Analysis

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction (SC-XRD) are fundamental techniques for determining the crystalline structure of terbium compounds. Powder XRD is used to identify the crystalline phases present in a sample and to determine lattice parameters, while SC-XRD provides detailed atomic arrangement, bond lengths, and angles within a single crystal.

Studies on this compound compounds frequently utilize XRD to confirm the successful synthesis of target materials and to analyze their phase purity. For instance, powder XRD analysis has confirmed that synthesized compounds like (TbxM1−x)2(1,4-bdc)3·nH2O (M = Y, La, Gd) possess the Ln2(1,4-bdc)3·4H2O crystalline phase. mdpi.com This structure involves lanthanide ions with a coordination number of six, bonded to oxygen atoms from water molecules and terephthalate (B1205515) ions, forming a distorted square antiprism. mdpi.com

Compound TypeTechniqueKey FindingsCitation
(TbxM1−x)2(1,4-bdc)3·nH2OPXRDPossess Ln2(1,4-bdc)3·4H2O crystalline phase; distorted square antiprism coordination geometry around Ln3+. mdpi.com
Na2Tb1.08Ca2.92Si6O18H0.8SC-XRDTriclinic crystal system, space group P-1; 3D framework structure with octahedral double chains and tetrasilicate chains. rsc.org
Tb3Fe5O12 (this compound Iron Garnet)X-ray Diffraction TopographyStudy of magnetic domain configurations in single crystals. aip.orgcapes.gov.br
[Tb(H4.5L)2(H2O)5]∙6H2OSC-XRDMonoclinic crystal system, space group C2/c. nih.gov
Tb2B2C3SC-XRDSpace group Cmmm, a = 3.412(1), b = 13.699(8), c = 3.669(1) Å. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying materials with unpaired electrons, making it highly relevant for characterizing this compound ions, which can exist in different oxidation states with varying numbers of unpaired f electrons. EPR provides information about the electronic spin state, g-factors, hyperfine interactions, and zero-field splitting, which are crucial for understanding the magnetic properties and electronic structure of this compound compounds.

For trivalent this compound (Tb3+), which has a 4f8 electronic configuration, EPR spectra are typically observed below 30 K and are characterized by narrow resonance lines with large g-values (e.g., g|| ≈ 18) and significant hyperfine constants. arxiv.org The non-Kramers nature of Tb3+ (S=3) can lead to complex spectra. osti.gov

Tetravalent this compound (Tb4+), with a 4f7 electronic configuration (S=7/2), is a Kramers ion. Its EPR spectrum can consist of seven fine structure lines with a small hyperfine constant and can be observed even at room temperature. arxiv.org Studies on tetravalent this compound complexes, such as [Tb(NP(1,2-bis-tBu-diamidoethane)(NEt2))4], have utilized EPR to confirm the 4f7 ground state and investigate zero-field splitting. chemrxiv.orgacs.orgnih.govosti.govacs.org High-frequency and -field EPR has been employed to overcome the limitations of conventional X-band EPR for these complexes, providing more detailed information about zero-field splitting. acs.org

EPR has also been used to study Tb3+ ions doped into various host matrices, such as EuAl3(BO3)4 crystals, to evaluate energy distances between ground state singlets, g-factors, and hyperfine splitting parameters. icm.edu.pl

This compound IonElectronic ConfigurationGround StateTypical EPR CharacteristicsCitation
Tb3+4f87F6Observed below 30 K, narrow lines, large g-values (g|| ≈ 18), large hyperfine constant. arxiv.orgosti.govicm.edu.pl
Tb4+4f78S7/2Can be observed at room temperature, seven fine structure lines, small hyperfine constant, significant zero-field splitting. arxiv.orgchemrxiv.orgacs.orgnih.govosti.govacs.org

X-ray Absorption Near-Edge Spectroscopy (XANES/XAS)

X-ray Absorption Near-Edge Spectroscopy (XANES), a part of X-ray Absorption Spectroscopy (XAS), is a sensitive technique for probing the electronic structure and oxidation state of a specific element within a compound. By analyzing the features in the absorption spectrum near the X-ray absorption edge of this compound, researchers can gain insights into its oxidation state, coordination environment, and bonding characteristics.

Tb L3-edge XANES has been particularly useful for determining the oxidation state of this compound in various compounds. For instance, XANES studies have confirmed the oxidation of trivalent this compound to tetravalent this compound in molecular complexes. chemrxiv.orgnih.govosti.govacs.org The L3-edge spectrum of Tb3+ typically shows a single edge feature, while that of Tb4+ exhibits a characteristic double-peak structure. chemrxiv.orgnih.gov

XAS, including both XANES and EXAFS (Extended X-ray Absorption Fine Structure), provides element-specific information about the local atomic structure around the this compound ion. EXAFS analysis can determine coordination numbers and distances to neighboring atoms. Studies using Tb L3-edge XAS have provided insights into the coordination environment of Tb3+ in solutions, revealing coordination numbers and the presence of associated ions. osti.gov For example, EXAFS results for Tb3+ in alkaline K2CO3 solutions indicated approximately 6 inner-sphere oxygen atoms and three monodentate carbonate anions. osti.gov XANES analysis of Tb3+ in a red-hued solution showed a reduced oxygen coordination number compared to a colorless solution, consistent with the XANES response. osti.gov

This compound Oxidation StateTb L3-edge XANES FeaturesCitation
Tb3+Single edge feature chemrxiv.orgnih.gov
Tb4+Characteristic double-peak structure chemrxiv.orgnih.gov

Photoluminescence (PL) and UV-Vis-NIR Spectroscopy

Photoluminescence (PL) and UV-Vis-NIR spectroscopy are essential tools for investigating the optical properties of this compound compounds, particularly their characteristic luminescence in the visible region. Tb3+ compounds are well-known for their strong green emission, arising from transitions within the 4f electron configuration, primarily the 5D4 → 7FJ (J = 3, 4, 5, 6) transitions. mdpi.comtandfonline.comrsc.org

UV-Vis-NIR spectroscopy is used to measure the absorption properties of this compound compounds, revealing electronic transitions, including ligand-centered π-π* and n-π* transitions, and in some cases, f-f or f-d transitions of the this compound ion. tandfonline.comrsc.org The absorption of light by ligands in this compound complexes can lead to energy transfer to the Tb3+ ion, a process known as the "antenna effect," which enhances the characteristic this compound luminescence. tandfonline.comtandfonline.com

PL spectroscopy is used to measure the emission spectra and luminescence decay lifetimes of this compound compounds. The emission spectra of Tb3+ compounds typically show sharp bands corresponding to the 5D4 → 7FJ transitions, with the most prominent emission usually observed around 543-545 nm (5D4 → 7F5 transition), resulting in bright green luminescence. rsc.orgtandfonline.comtandfonline.combohrium.comresearchgate.net The fine structure of the emission spectra can provide information about the local symmetry of the Tb3+ ion. mdpi.comrsc.org

Research findings highlight the influence of ligands and host matrices on the photoluminescence properties of this compound compounds. For example, studies have shown that the choice of auxiliary ligands in ternary this compound(III) complexes can significantly enhance luminescence intensity. tandfonline.comtandfonline.com Incorporating this compound complexes into silica (B1680970) xerogel matrices has also been shown to improve the luminescence behavior of Tb3+ ions. researchgate.net The concentration of this compound ions in doped materials can also affect photoluminescence intensity and quantum yield. mdpi.comnih.gov

Spectroscopic TechniqueInformation GainedRelevant Tb3+ TransitionsCitation
UV-Vis-NIR AbsorptionElectronic transitions (ligand-centered, f-f, f-d), energy transfer efficiencyLigand absorption bands, f-f transitions (weak), f-d transitions (higher energy) tandfonline.comrsc.orgresearchgate.netresearchgate.netacs.orgnih.gov
Photoluminescence (PL) EmissionEmission wavelengths, intensity, fine structure, luminescence lifetime5D47FJ (J = 3, 4, 5, 6), particularly 5D47F5 (~543-545 nm) mdpi.comrsc.orgtandfonline.comrsc.orgtandfonline.combohrium.comresearchgate.netnih.govresearchgate.netnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the local chemical environment of specific atomic nuclei within a molecule. While lanthanide ions like Tb3+ are paramagnetic and can complicate NMR spectra due to induced shifts and broadening, NMR can still be a valuable tool for characterizing the ligands coordinated to the this compound ion and, in some cases, provides indirect information about the metal center.

Proton NMR (1H NMR) and Carbon-13 NMR (13C NMR) are commonly used to confirm the presence and identity of organic ligands in this compound complexes. The paramagnetic nature of Tb3+ can cause significant shifts in the NMR signals of nearby nuclei, which can be analyzed to gain insights into the electronic and magnetic anisotropy of the complex. tandfonline.comaip.orglibretexts.org

Studies on this compound complexes have utilized 1H and 13C NMR to characterize synthesized compounds and confirm the successful coordination of ligands. tandfonline.comaip.org For example, 1H NMR spectra of ternary this compound(III) complexes with acetylacetone (B45752) and auxiliary ligands showed characteristic shifts for methyl and methine protons of the acetylacetone ligand, indicative of the paramagnetic nature of the Tb3+ ion. tandfonline.com 13C NMR analysis of a this compound piperidine (B6355638) dithiocarbamate (B8719985) complex showed signals corresponding to the carbon atoms of the dithiocarbamate and phenanthroline ligands. aip.org

NMR has also been used in studies involving rare-earth nuclei, such as 159Tb NMR, to investigate hyperfine interactions in magnetically ordered intermetallic compounds like TbMn2. jps.jp

NucleusInformation GainedApplication to this compound CompoundsCitation
1HIdentification and environment of protons in ligandsCharacterization of organic ligands, analysis of paramagnetic shifts. tandfonline.comaip.org
13CIdentification and environment of carbon atoms in ligandsCharacterization of organic ligands. chemrxiv.orgaip.org
159TbHyperfine interactionsStudy of magnetic properties in intermetallic compounds. jps.jp

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a vibrational spectroscopic technique that provides information about the functional groups present in a compound and their bonding environment. By measuring the absorption or transmission of infrared light as a function of wavenumber, researchers can identify characteristic vibrations corresponding to different chemical bonds.

IR spectroscopy is widely used in the characterization of this compound compounds, particularly to confirm the presence of ligands and to investigate their coordination to the this compound ion. Changes in the vibrational frequencies of functional groups upon coordination can provide insights into the nature of the metal-ligand bond.

Studies on various this compound complexes have utilized IR spectroscopy to analyze the vibrational modes of ligands such as carboxylates, β-diketonates, dithiocarbamates, and auxiliary ligands. nih.govtandfonline.comtandfonline.combohrium.comresearchgate.netnih.govaip.orgmdpi.comresearchgate.netconicet.gov.ar For example, IR spectra of this compound carboxylates show characteristic bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate groups. mdpi.comconicet.gov.ar In this compound dithiocarbamate complexes, specific bands in the IR spectrum can indicate the coordination mode of the ligand (e.g., monodentate or bidentate). aip.org IR spectroscopy has also been used in the characterization of this compound-doped materials like hydroxyapatite (B223615) and zinc tungstate (B81510) to study the binding vibrations within the host lattice and the influence of this compound doping. mdpi.com

Functional Group/BondTypical IR Absorption Range (cm-1)Significance in this compound CompoundsCitation
C=O (in ligands)Varies depending on coordinationIndicates presence of carbonyl-containing ligands, changes upon coordination. bohrium.com
Carboxylate (COO-)Asymmetric and symmetric stretches (~1600-1300 cm-1)Indicates presence of carboxylate ligands, coordination mode. mdpi.comconicet.gov.ar
C-H (aromatic/aliphatic)~3100-2800 cm-1Indicates presence of organic ligands. mdpi.com
O-H (water)~3400 cm-1 (stretching)Indicates presence of coordinated or lattice water molecules. mdpi.com
Metal-Ligand vibrationsLower wavenumber region (below ~600 cm-1)Direct evidence of metal-ligand bonding. aip.org

Electron Microscopy and Nanomaterial Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are invaluable for characterizing the morphology, size, and structure of this compound compounds, particularly in the form of nanomaterials. These techniques provide direct visualization of particles and their arrangement.

SEM provides high-resolution images of the surface morphology of materials. It is used to observe the shape and size distribution of this compound-containing particles, including nanoparticles. Studies on this compound-doped materials like hydroxyapatite and zinc tungstate nanoparticles have utilized SEM to examine their morphology and size, revealing spherical, cubic, planar, or rod-like shapes depending on the synthesis method and composition. mdpi.comacs.org SEM can also be used to assess the uniformity of dopant distribution in nanomaterials.

TEM provides even higher resolution images, allowing for the visualization of internal structure, crystal lattice fringes, and the morphology of individual nanoparticles. TEM is often used in conjunction with SEM for a comprehensive morphological characterization of this compound nanomaterials. mdpi.com High-angle annular dark-field (HAADF) imaging in scanning TEM (STEM), combined with energy-dispersive X-ray spectrometry (EDX), can provide compositional analysis at the nanoscale, confirming the presence and distribution of this compound within nanomaterials. acs.org

Electron microscopy is crucial for the development and characterization of this compound-based nanomaterials for various applications, such as bioimaging contrast agents. acs.org

TechniqueInformation GainedApplication to this compound CompoundsCitation
Scanning Electron Microscopy (SEM)Surface morphology, particle shape and size distributionCharacterization of micro- and nanoparticles, observation of crystal habits. mdpi.com
Transmission Electron Microscopy (TEM)Internal structure, high-resolution morphology, crystal latticeDetailed nanoparticle characterization, visualization of internal features. mdpi.comacs.org
STEM-EDXNanoscale elemental composition and distributionConfirmation of this compound incorporation and homogeneity in nanomaterials. acs.org

Field Emission Scanning Electron Microscopy (FE-SEM)

Field Emission Scanning Electron Microscopy (FE-SEM) is a powerful technique used to investigate the surface morphology and microstructure of this compound compounds with high resolution. It provides detailed images of the particle shape, size, and distribution.

Studies on this compound-doped materials frequently utilize FE-SEM to observe how the incorporation of this compound affects the host material's morphology. For instance, FE-SEM has been employed to examine the surface morphology of this compound-doped zirconia. Images revealed that while undoped zirconia particles were cylindrical with sizes ranging between 176 nm and 393 nm, the this compound-doped zirconia particles were spherical and smaller, with sizes between 110 nm and 343 nm. mdpi.com This suggests that this compound doping can influence particle shape and reduce particle size.

FE-SEM is also used in conjunction with Energy-Dispersive X-ray Spectroscopy (EDX) to perform elemental analysis and confirm the presence and distribution of this compound within a sample. EDX mapping can show the spatial arrangement of this compound atoms, indicating uniform or non-uniform distribution within the material. For example, EDX analysis of this compound-doped carbon dots confirmed the presence of carbon, oxygen, and this compound, with specific weight percentages. acs.org Similarly, FE-SEM-EDX studies on nanocomposites of this compound sulfide (B99878) nanoparticles with a chitosan (B1678972) capping agent provided elemental composition data, listing the weight percentages of elements like C, N, O, S, and Tb. mdpi.com

In the characterization of this compound-doped cerium oxide nanostructures, FE-SEM was used to examine the surface morphology, complementing techniques like X-ray diffraction for crystal structure analysis. tandfonline.com The technique is essential for visualizing the physical form of synthesized this compound-containing materials, such as the sheet-like, cubic, and spherical morphologies observed in this compound-doped zinc tungstate nanoparticles.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a surface characterization technique that provides high-resolution topographical images and can measure surface roughness at the nanoscale. For this compound compounds, AFM is particularly useful for studying thin films and nanostructures.

AFM has been used to investigate the topography and roughness of nanosheets based on this compound(III) ions and chlorocyananilate ligands. nih.gov These studies help in understanding the layered structures and surface features of such coordination polymers.

Another application of AFM is in the study of the self-assembly of this compound complexes on surfaces. For example, AFM was utilized to study the two-dimensional self-assembly of a this compound(III) double-decker phthalocyanine (B1677752) complex on highly oriented pyrolytic graphite (B72142) (HOPG). claudiozannoni.it AFM images showed the formation of highly regular rectangular two-dimensional nanocrystals aligned with the graphite symmetry axes. claudiozannoni.it The technique can confirm that these assemblies are only one molecule thick. claudiozannoni.it

AFM is also employed to evaluate the surface morphology of thin films containing this compound, such as sputtered zinc oxide thin films doped with this compound. mdpi.com By operating in tapping mode, AFM can reveal details about the grain structure and surface texture influenced by the this compound dopant and annealing processes. mdpi.com

AFM measurements can also provide information on the roughness of substrates used for depositing this compound-containing films, which is important for understanding film growth and morphology. researchgate.net

Dynamic Light Scattering (DLS)

DLS analysis provides information on the hydrodynamic size of nanoparticles, which can be larger than the size observed by electron microscopy techniques like TEM because it includes the solvation shell and any surface ligands. For instance, DLS measurements of green fluorescent this compound(III) complex-doped silica nanoparticles showed average hydrodynamic diameters of 36 nm and 58 nm for two different samples. mdpi.com DLS also indicated that these luminescent nanostructures had good colloidal stability in physiological media. mdpi.com

In studies of PEGylated this compound-based nanorods, DLS showed high stability in physiological media like PBS and cell culture medium. acs.org The hydrodynamic diameters were around 75 nm in PBS and slightly lower (approximately 60 nm) in cell culture medium, increasing by about 30% after 24 hours before remaining stable. acs.org This demonstrates the stability of the nanorods and the absence of aggregation after ligand exchange. acs.org

DLS has also been used to characterize biosynthesized this compound sulfide nanoparticles, showing a hydrodynamic size of approximately 10 nm. nih.gov This larger size compared to TEM observations suggested that the nanoparticles were embedded in an organic matrix. nih.gov Similarly, DLS was used in the characterization of doxorubicin-conjugated this compound-doped carbon dots, revealing hydrodynamic sizes of 6.9 nm for the carbon dots and 24.7 nm after conjugation with doxorubicin. acs.org

For this compound-doped hydroxyapatite nanoparticles, DLS studies provided information on the average hydrodynamic size, which correlated with changes in morphology observed by TEM. cpts.com.ua The technique helps confirm the colloidal stability of the synthesized nanoparticles, especially when functionalized with stabilizing agents like citrate (B86180) groups. cpts.com.ua

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of elements within a material. For this compound compounds, XPS is crucial for determining the oxidation state of this compound and identifying the chemical bonds present.

XPS analysis can confirm the presence of this compound in different oxidation states, primarily Tb³⁺ and Tb⁴⁺, by examining the binding energies of core-level electrons, such as the Tb 3d and Tb 4d peaks. nih.govnih.gov For example, XPS analysis of a Tb₄O₇ film reported the presence of both Tb³⁺ and Tb⁴⁺. nih.gov The Tb 3d spectrum typically shows two peaks corresponding to 3d₅/₂ and 3d₃/₂, with specific binding energies characteristic of the oxidation state. nih.gov The presence of Tb⁴⁺ can be indicated by a small peak at a slightly different binding energy. nih.gov

XPS also provides information about the chemical environment of this compound and other elements in the compound. By deconvoluting the O 1s peak, different oxygen species involved in bonding with this compound or other components of the material can be identified, such as Tb–O, H–C–O, and O–H bonds. nih.gov Similarly, the C 1s spectrum can be analyzed to identify various carbon bonds. nih.gov

Studies on this compound oxides and mixed-valent this compound oxides synthesized under high pressure and temperature conditions have utilized XPS to confirm the presence and relative amounts of Tb³⁺ and Tb⁴⁺. nih.gov The binding energies of the 4d electrons are particularly informative for distinguishing between these oxidation states, with characteristic peaks and associated charge-transfer satellites. nih.gov

XPS is also applied to analyze the surface composition of doped materials. For instance, XPS confirmed the successful doping of this compound ions in the host lattice of zinc sulfide nanoparticles, indicating that this compound exists in the trivalent state (Tb³⁺) within the ZnS structure. researchgate.net The binding energies of Tb 3d₅/₂ and 3d₃/₂ peaks were consistent with the +3 oxidation state. researchgate.net Similarly, XPS was used to characterize nanocomposites of this compound sulfide nanoparticles with a chitosan capping agent, supporting the formation of Tb-S bonds. mdpi.com

Thermal Analysis Techniques (TGA/DTA)

Thermal Analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of this compound compounds as a function of temperature. TGA measures the change in mass of a sample as it is heated, while DTA measures the temperature difference between the sample and an inert reference, indicating endothermic or exothermic processes.

TGA provides information on the decomposition temperatures and the amount of mass lost during different stages of thermal decomposition, which can correspond to the removal of water molecules, ligands, or the breakdown of the compound into stable products, often metal oxides. acs.orgsphinxsai.com For example, TGA of a this compound oxalatophosphonate compound showed that all water molecules were removed upon heating to 167 °C, and the resulting desolvated structure was stable up to 234 °C. acs.org

Studies on this compound(III) ternary complexes with β-diketone and auxiliary ligands have used TGA/DTA to examine their thermal behavior and stability. tandfonline.comtandfonline.com These complexes were found to have good thermal stability. tandfonline.comtandfonline.com The thermogram of a representative complex, Tb(acac)₃(TPPO)₂, showed a minor weight loss attributed to the elimination of residual moisture and a major weight loss corresponding to the decomposition of the complex. tandfonline.com

TGA/DTA is also used to analyze the thermal decomposition of metal-organic frameworks (MOFs) containing this compound, revealing the temperatures at which ligands are removed and the MOF structure collapses, potentially forming this compound oxides. nih.govtaylorandfrancis.com For example, the thermal decomposition of an amorphous this compound MOF thin film was studied, showing how it transforms into this compound oxide structures upon heating. nih.gov

In the characterization of this compound-doped materials like CdSe nanorods, TGA indicated that weight loss started at a specific temperature (e.g., 223°C) and complete decomposition occurred at a higher temperature (e.g., 261°C). sphinxsai.com The DTA curve can show endothermic or exothermic peaks corresponding to melting, phase transitions, or decomposition processes. sphinxsai.com The sharpness of endothermic peaks in DTA can indicate the crystallinity of the material. sphinxsai.com

TGA has also been applied to study the thermal decomposition of this compound myristate, revealing multiple stages of decomposition and allowing for kinetic analysis of the decomposition process. eresearchco.com

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical characterization techniques, particularly Cyclic Voltammetry (CV), are employed to investigate the redox properties of this compound compounds and their electrochemical behavior in various media. CV measures the current response of an electrochemical cell as the potential is swept cyclically over a defined range, providing information about redox potentials, reversibility of electron transfer, and the stability of different oxidation states.

CV is particularly useful for studying this compound complexes that can exist in different oxidation states, such as Tb³⁺ and Tb⁴⁺. Studies on tetravalent this compound complexes have used CV to explore their redox events and assess their stability. rsc.orgnih.govacs.org For example, cyclic voltammetry studies on a dimeric tetravalent this compound complex, [Tb(OSiPh₃)₄L₁]₂, showed two successive redox events, indicating electronic interactions between the two Tb(IV) centers. rsc.orgrsc.org The cathodic potentials observed in the voltammogram correspond to successive reductions from Tb(IV)-Tb(IV) to Tb(III)-Tb(IV) and then to Tb(III)-Tb(III). rsc.org

CV can also provide insights into the stability of different oxidation states in solution and the influence of ligands or counterions. Studies have shown that non-binding counterions can contribute to the stability of Tb⁴⁺ in solution by destabilizing the +3 oxidation state, while alkali ions may promote Tb⁴⁺/Tb³⁺ electron transfer. nih.gov The use of chelating ligands in this compound(IV) complexes has been shown to enhance their stability during redox processes, as reflected in smaller peak separations in CV compared to complexes with labile solvent molecules. acs.org

Electrochemical techniques are also applied to study the behavior of this compound ions in molten salts, which is relevant for applications like pyrochemical reprocessing of nuclear fuel. Cyclic voltammetry on different electrodes (e.g., liquid Bi, Bi film) in molten salt electrolytes containing Tb³⁺ ions can reveal reduction signals corresponding to the deposition of this compound or the formation of this compound-containing intermetallic compounds. rsc.orgsemanticscholar.org The redox potential of the Tb(III)/Tb couple can be observed, and the electrochemical reaction can be characterized as quasi-reversible and diffusion-controlled. rsc.orgsemanticscholar.org

Furthermore, electrochemical methods, including CV, are used to investigate the electrochemical properties of materials modified with this compound compounds, such as this compound-doped tantalum oxide film electrodes. scientific.net CV results can indicate how this compound doping affects the electrochemical kinetics of probe molecules at the electrode surface. scientific.net

Theoretical and Computational Studies of Terbium Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules and solids. For terbium systems, DFT is applied to investigate various aspects, from fundamental electronic distributions to the stability of complexes.

Elucidation of Electronic Structure and Electron Density Distribution

DFT calculations are employed to determine the electronic structure and the distribution of electron density in this compound compounds. These studies help in understanding how the this compound ion's electron configuration is affected by its chemical environment. For instance, DFT calculations have been performed to elucidate the electronic density distribution in synthesized this compound complexes. rsc.org Studies on this compound dihydride (TbH₂) using DFT have shown that the compound exhibits metallic characteristics with a mixed covalent and ionic bonding, and the electron density distribution supports the absorption of hydrogen by this compound. researchgate.net First-principles DFT and dynamical mean-field theory (DFT+DMFT) studies on metallic this compound under pressure have shown strong band renormalization due to correlation effects, with calculated electron density of states agreeing well with experiments. arxiv.orgatlas.jpresearchgate.net Mulliken population analysis, often used in conjunction with DFT, can provide insights into partial charges and natural electron configurations of this compound in complexes. nih.gov Analysis of tetravalent this compound complexes using DFT has also been conducted to understand their electronic structure. chemrxiv.org

Prediction of Stability Constants for this compound(III) Complexes

DFT is a valuable tool for predicting the stability constants of this compound(III) complexes, which are crucial for understanding their formation and behavior in solution. DFT calculations, often using a thermodynamic cycle, can estimate both absolute and relative stability constants. nih.govacs.orgnih.govresearchgate.netacs.org While predicting absolute stability constants can be challenging and sensitive to the choice of density functionals, basis sets, and solvation methods, DFT has shown more robustness in predicting relative stability constants for structurally similar complexes. nih.govacs.org For example, DFT calculations have been used to study the stability constants of Tb(III) complexes with dipicolinic acid (DPA) and its 4-substituted analogues, revealing how different substituents influence binding strengths. nih.govacs.orgnih.govresearchgate.netacs.org

Table: Relative Stability Constants of Tb(III) Complexes with 4-Substituted Dipicolinic Acid Analogues (based on DFT calculations) nih.govacs.orgnih.govresearchgate.netacs.org

Analysis of Metal-Ligand Covalency and Ligand-Field Effects

DFT is also applied to analyze the nature of metal-ligand bonding in this compound complexes, including the degree of covalency and the influence of ligand-field effects. While lanthanide-ligand bonding is often considered predominantly ionic, computational studies can reveal contributions of covalent character. DFT calculations have been used to study the bonding interactions of tetravalent this compound centers with ligands, indicating significant donor-acceptor character in coordinate bonds. acs.org Analysis using methods like Natural Bond Orbital (NBO) can quantify the contributions of metal and ligand orbitals to the bonding. rsc.orgrsc.org Ligand-field effects, which describe the splitting of the metal ion's energy levels due to the surrounding ligands, are crucial for understanding the spectroscopic and magnetic properties of this compound. DFT-based ligand field studies aim to accurately predict these splittings. unifr.ch However, accurately accounting for the interplay between electron correlation and relativistic effects in lanthanides like this compound remains a computational challenge. arxiv.org

Quantum Chemical Modeling for Spin-Orbit Coupling and Energy Levels

Quantum chemical modeling, including multireference ab initio methods, is essential for accurately describing the electronic structure of this compound, particularly the effects of strong spin-orbit coupling (SOC) and the resulting energy levels. The 4f electrons of this compound experience significant SOC, which splits the free-ion terms into J-multiplets. osti.govchemrxiv.org The ligand field further splits these J-multiplets into individual energy levels (microstates). osti.govchemrxiv.orgchemrxiv.org

Multireference methods, such as Restricted Active Space Self-Consistent Field (RASSCF) calculations combined with relativistic spin-orbit interaction, are employed to compute these energy levels and understand the magnetic anisotropy in this compound-based single-molecule magnets (SMMs). osti.gov These calculations can determine the splitting of the ground J=6 multiplet for Tb³⁺ and the separation from other states. osti.gov The interplay of SOC and crystal field (ligand field) is crucial for determining the magnetic properties and relaxation mechanisms in these materials. osti.govosti.gov Computational methods are becoming increasingly capable of describing the ladder of electronic energy levels for lanthanide ions, although the complexity increases with the number of f electrons. chemrxiv.orgchemrxiv.org

Judd–Ofelt Analysis for Photophysical Properties

Judd–Ofelt theory is a widely used theoretical framework to analyze and predict the intensities of f-f transitions in lanthanide ions, which are responsible for their characteristic luminescence. This theory allows for the calculation of intensity parameters (Ω₂, Ω₄, Ω₆), radiative transition probabilities, radiative lifetimes, and branching ratios from absorption or emission spectra. rsc.orgscience.govcore.ac.uk

While primarily an experimental analysis technique, computational studies can complement Judd-Ofelt analysis by providing theoretical insights into the factors influencing the intensity parameters, such as the chemical environment and bonding. rsc.orgresearchgate.net The Ω₂ parameter, in particular, is sensitive to the local environment and the degree of covalency. science.gov Computational studies can help correlate the calculated electronic structure and bonding with the experimentally determined Judd-Ofelt parameters, leading to a better understanding of the photophysical properties of this compound complexes. rsc.orgresearchgate.net

Natural Transitions Orbital (NTO) and Natural Bond Orbital (NBO) Analysis

Natural Transition Orbital (NTO) and Natural Bond Orbital (NBO) analyses are computational techniques used to provide a more chemically intuitive picture of electronic transitions and bonding, respectively.

NTO analysis simplifies the description of electronic excitations by transforming the canonical molecular orbitals involved in a transition into a set of hole and particle orbitals, which represent the essential changes in electron density during the excitation. This can be particularly useful for understanding the nature of ligand-to-metal charge transfer (LMCT) or metal-centered transitions in this compound complexes. chemrxiv.org

NBO analysis focuses on localizing the molecular orbitals into a set of natural bond orbitals, corresponding to bonds, lone pairs, and core electrons, often aligning well with the Lewis structure concept. slideshare.netuni-muenchen.de This analysis allows for the quantification of bond polarity, hybridization, and donor-acceptor interactions through analysis of orbital occupancies and second-order perturbation energies. slideshare.netuni-muenchen.de For this compound systems, NBO analysis can provide insights into the nature of the Tb-ligand bonds, assessing their covalent character and the contribution of different atomic orbitals. chemrxiv.orgrsc.orgrsc.org For example, NBO analysis has been used to compare the covalent character of metal-ligand bonds in tetravalent cerium and this compound complexes. rsc.orgrsc.org It can reveal the participation of Tb 4f, 5d, and 6s orbitals in bonding interactions. nih.govchemrxiv.org

Computational Analysis of Qubit Coherence in this compound-Doped Systems

Computational analysis plays a crucial role in understanding and optimizing the coherence properties of qubits based on rare-earth ions, including this compound, doped into inorganic crystals. The coherence time of a qubit is a critical factor for the performance and complexity of quantum computations physicsworld.com. This compound ions doped into crystals such as yttrium lithium fluoride (B91410) (YLiF4) have been studied as solid-state qubits physicsworld.comethz.ch. These ions possess low-lying quantum levels that can be used as two-state systems for qubits physicsworld.com.

Research has shown that in this compound-doped systems, qubit coherence can be surprisingly long, even in noisy environments physicsworld.comethz.ch. This contradicts the conventional understanding that increasing coherence time requires protecting qubits from their surroundings and each other physicsworld.com. Studies using techniques like microwave spectroscopy and spin echo probes have observed unusually coherent qubits, particularly those forming in pairs of this compound ions located close together physicsworld.comethz.ch. These paired ions exhibit significantly longer coherence times, in some cases 100-fold longer, compared to qubits located at average distances from their neighbors physicsworld.com.

Theoretical analysis supports these findings, suggesting that the long coherence times in paired ions are due to their inability to exchange energy with nearby single ions, thus reducing perturbations from interactions physicsworld.com. Computational models and simulations are used to investigate gate operations on such qubits and analyze how parameters affect gate errors, required frequency bandwidth, and the risk of instantaneous spectral diffusion (ISD) researchgate.net. Furthermore, these studies examine how uncertainties in system parameters influence gate errors and the required precision for system knowledge researchgate.net.

The discovery of highly coherent "islands" within a densely doped crystal, identified through experimental probes and theoretical analysis, can inform the design of future quantum computing architectures, especially those involving randomly implanted qubits physicsworld.comethz.ch.

Mathematical Modeling of Adsorption Kinetics and Thermodynamics

Mathematical modeling is extensively used to describe and understand the adsorption properties of this compound, particularly in the context of separation and purification processes. Studies investigating the adsorption of this compound on various materials, such as resins, utilize mathematical models to analyze the kinetics and thermodynamics of the process energy.govnih.govmdpi.com.

For instance, the adsorption of this compound on resins like DGA (N,N,N',N'-tetra-n-octyldiglycolamide) and LN (Bis(2-ethylhexyl) phosphate) has been studied using mathematical models to determine the amount of this compound adsorbed at different concentrations and times energy.gov. More complex models have been found to better explain the this compound adsorption process, although their interpretation in terms of the physical process can be more challenging energy.gov.

Equilibrium isotherms, which describe the relationship between the amount of adsorbate adsorbed on the adsorbent and the concentration of the adsorbate in the bulk phase at equilibrium, are often fitted using models such as Langmuir, Freundlich, Langmuir-Freundlich, Toth, and Dubinin-Radushkevich nih.govresearchgate.net. The Langmuir-Freundlich and Toth models have shown good fits in describing the adsorption of this compound complexes on hydroxyapatite (B223615), accounting for the energetic surface heterogeneity of the adsorbent nih.govresearchgate.net.

Kinetic models are employed to understand the rate of this compound adsorption. Models like pseudo-first-order, pseudo-second-order, intraparticle diffusion, and Elovich are used to analyze experimental data nih.govmdpi.comresearchgate.net. The Elovich model, for example, has been found to suitably describe the kinetics of adsorption for certain this compound complexes, with parameters related to the initial adsorption rate and adsorption energy researchgate.net. The pseudo-second-order kinetic model has also shown good fits for this compound ion adsorption on functionalized nanoparticles mdpi.com.

Thermodynamic parameters, such as changes in Gibbs free energy, enthalpy, and entropy, are derived from the temperature dependence of adsorption using relations like the Van't Hoff equation nih.govresearchgate.net. These studies can reveal whether the adsorption process is endothermic or exothermic and entropy-driven nih.govresearchgate.net.

Data from adsorption studies can be presented in tables showing parameters obtained from fitting different models. For example, a table might show the rate constants and adsorption capacities derived from kinetic models or the parameters describing the equilibrium isotherms.

Simulations of Polymorphic Phase Transformations in this compound Oxides

Simulations play a vital role in investigating the polymorphic phase transformations of this compound oxides under varying conditions, such as high pressure. This compound sesquioxide (Tb2O3) exhibits polymorphism, undergoing structural changes at high pressures csic.esacs.org. Theoretical investigations, often employing ab initio theoretical calculations, complement experimental studies like powder X-ray diffraction and Raman scattering measurements to understand these transformations csic.esacs.org.

Cubic Tb2O3 (C-type) has been shown to undergo phase transitions under pressure. An irreversible reconstructive transition to the monoclinic phase (B-type) occurs at approximately 7 GPa, followed by a reversible displacive transition from the monoclinic to the trigonal phase (A-type) at around 12 GPa csic.esacs.org. These transitions follow a sequence observed in other cubic rare earth sesquioxides csic.es.

Computational simulations predict phase transition pressures and bulk moduli for the different phases of Tb2O3, showing good agreement with experimental results csic.esacs.org. The experimental and theoretical equations of state for the three phases are compared, revealing trends in volume and bulk modulus with respect to cation ionic radius csic.esacs.org. Simulations also help in understanding the dependence of bulk moduli on the filling of f orbitals csic.esacs.org.

Molecular dynamics simulations have also been used to study phase competition in this compound, including the solid-liquid interface migration and the transformation between different crystal phases like hexagonal close packed (hcp), face-centered cubic (fcc), and body-centered cubic (bcc) osti.gov. These simulations can reproduce experimental observations, such as the formation of the bcc phase at the solid-liquid interface under large supercoolings, even when other phases are more stable at those temperatures osti.gov.

Simulations also contribute to the assignment of experimental phonon modes observed in techniques like Raman scattering for different phases of this compound oxide csic.es.

The study of polymorphic phase transformations through simulations provides valuable insights into the structural behavior of this compound oxides under extreme conditions and helps in understanding their potential applications in various fields.

Advanced Research Applications of Terbium Compounds and Materials

Quantum Information Science and Quantum Computing

The distinct electronic structure of terbium ions, with their partially filled 4f electron shell, provides well-defined energy levels and magnetic moments that are being investigated for use in quantum information processing.

This compound Ions as Solid-State Qubits in Crystalline Hosts

This compound ions, when doped into crystalline host materials, can function as solid-state qubits. Recent research has explored the use of this compound ions in crystals such as yttrium lithium fluoride (B91410) (YLiF₄) for creating solid-state qubits. mining.comphysicsworld.comethz.chpsi.ch A notable finding indicates that within a crystal heavily doped with rare-earth ions, certain "qubit gems" with unexpectedly long coherence times can exist. mining.comethz.ch This contrasts with the conventional understanding that high dilution is necessary for long coherence. ethz.ch These highly coherent qubits are formed from strongly interacting pairs of this compound ions, rather than single ions. mining.comethz.ch These pairs utilize superpositions of different electron shell states for their qubit operation, rather than the nuclear spin of single ions. mining.comethz.ch While relatively rare within the crystal matrix, these paired ions act as dilute qubits. mining.comethz.ch

Mechanisms of Qubit Coherence and Decoherence in this compound Systems

Coherence time, the duration for which a qubit retains its quantum nature, is a critical factor for quantum computing. physicsworld.com Decoherence, the loss of this quantum coherence, occurs when a quantum system interacts with its environment, leading to the loss of quantum information. physicsworld.comwikipedia.orgspinquanta.com In this compound-doped crystals, the paired this compound ions forming qubits exhibit long coherence times because their entangled state exists at a different energy, preventing energy exchange with surrounding single this compound ions. mining.comphysicsworld.comethz.ch This effectively shields them from the decohering influence of the more numerous single ions. mining.comethz.ch However, interactions with the nuclear spins of other atoms within the host material can still contribute to decoherence. ethz.ch Understanding and mitigating these interactions are crucial for enhancing qubit performance. Decoherence can be viewed as the entanglement of the quantum system with its environment, making the quantum information inaccessible. wikipedia.orgspinquanta.com

This compound-Based Quantum Sensors for Magnetic Dynamics

This compound-based systems are being investigated for their potential as quantum sensors for detecting and probing magnetic dynamics. physicsworld.comresearchgate.netnih.gov Molecular this compound complexes, such as this compound(III) bis-phthalocyaninato (TbPc₂), deposited as a single layer on superconducting surfaces, have demonstrated sensitivity to local magnetic field variations. researchgate.netnih.gov This sensitivity allows for probing the topology of the intermediate state of a superconductor, observing the evolution of superconducting and normal domains under an external magnetic field. nih.gov The ability of these molecular magnets to provide an independent response at the nanoscale pushes the limits of magnetic sensing resolution. nih.gov Element and surface selective detection can be achieved by techniques like X-ray magnetic circular dichroism of the this compound atoms. nih.gov

Molecular this compound Complexes as Single-Molecule Magnets

Molecular this compound complexes have emerged as significant examples of single-molecule magnets (SMMs). Since 2003, this compound(III) bis-phthalocyaninato complexes (TbPc₂) have been recognized for their SMM behavior, exhibiting unusually high blocking temperatures. researchgate.net These complexes are being studied to understand single metal-ion based magnetism. researchgate.net TbPc₂ complexes, where a Tb(III) ion is coordinated between phthalocyaninato ligands, are considered promising for spintronic applications due to their large magnetic relaxation barrier. researchgate.net

Research highlights the influence of the chemical environment, including ligand type and molecular geometry, on the magnetic properties of Tb-based SMMs. acs.org While the gap between the ground-state and first-excited doublets may not be strongly affected by ligand type or fine geometric details, higher-energy levels show a strong dependence on these characteristics. acs.org Ligand distortion and molecular symmetry play a crucial role in transverse crystal-field parameters, which can lead to tunnel splitting and induce quantum tunneling of magnetization (QTM). acs.org Studies on different crystal packings of TbPc₂ have shown that molecular packing can influence SMM properties, with shorter intermolecular Tb-Tb distances potentially leading to stronger magnetic dipole-dipole interactions. nih.gov The coordination of radical ligands can also enhance the properties of mononuclear SMMs, including those containing this compound. acs.org For instance, a neutral this compound(III) complex with a picolinate-based nitronyl nitroxide free radical exhibited magnetic hysteresis below 1 K. nih.gov Recent work also explores novel classes of high-performance SMMs based on di- and trivalent bis(stannolediides) of this compound. chemrxiv.org

Interactive Table 1: Properties of Selected this compound-Based Single-Molecule Magnets

CompoundActivation Energy Barrier (Δ)Blocking Temperature (T_B)Key Feature(s)
Tb(picNN)₃·6H₂O22.8 ± 0.5 KBelow 1 KNeutral complex with radical ligand
N₂³⁻ Radical-Bridged Tb Complex227.0(4) cm⁻¹ (326.6 K)13.9 K (100 s blocking)High energy barrier, magnetic hysteresis at 14 K
[Tb(η⁵-LSn)]⁻ (trivalent)--Novel bis(stannolediide) complex

Catalysis and Chemical Processes

This compound compounds, particularly its oxides and metal-organic frameworks, are being investigated for their catalytic properties in various chemical processes.

This compound Oxide as a Heterogeneous Catalyst

This compound oxides, such as this compound(III,IV) oxide (Tb₄O₇), have shown potential as heterogeneous catalysts. Tb₄O₇ is known to reversibly lose oxygen at moderate temperatures, a property that allows it to function as a redox catalyst in reactions involving oxygen. wikipedia.org Historically, hot Tb₄O₇ was found to catalyze the reaction of coal gas with air. wikipedia.org

Beyond simple oxides, this compound-organic frameworks (Tb-MOFs) have emerged as a class of heterogeneous catalysts. These porous materials, composed of this compound ions linked by organic ligands, offer Lewis acid sites and tunable structures beneficial for catalysis. rsc.org Tb-MOFs have been successfully employed as heterogeneous Lewis acid catalysts for reactions such as the synthesis of β-aminoalcohols through the aminolysis of styrene (B11656) oxide. civilica.com They have demonstrated excellent selectivity and high yields in these transformations. civilica.com Another application is the cyanosilylation of aromatic aldehydes at room temperature, where a 3D Tb-MOF synthesized with a specific rigid organic ligand showed high efficiency. rsc.org Studies have also explored heterobimetallic Y/Tb metal-organic frameworks, which exhibit catalytic activity in cycloaddition reactions of CO₂ with epoxides, showing good to excellent conversions and reusability. acs.org

Interactive Table 2: Catalytic Applications of this compound Compounds

Catalyst TypeThis compound Compound/MaterialReactionKey Outcome(s)
OxideTb₄O₇Redox reactions involving oxygenFunctions as redox catalyst, catalyzes coal gas reaction with air
Metal-Organic FrameworkTb-MOFSynthesis of β-aminoalcoholsEfficient, reusable, high yield and selectivity
Metal-Organic FrameworkTb-MOFCyanosilylation of aromatic aldehydesHighly efficient at room temperature
Metal-Organic FrameworkY/Tb-MOFCycloaddition of CO₂ with epoxidesHigh conversion, reusable

Role of this compound Compounds in Organic Synthesis

This compound compounds have shown potential roles in organic synthesis, often explored for their catalytic properties or as components in the synthesis of novel materials with organic ligands. While the search results did not provide detailed examples of specific organic synthesis reactions catalyzed by this compound compounds, the synthesis of various this compound complexes with organic ligands is a common theme in the literature, indicating their use as building blocks in organic chemistry research. For instance, this compound(III) chloride hexahydrate can form a complex with glycine. wikipedia.org The synthesis of this compound-based metal-organic frameworks (MOFs) also involves organic ligands, highlighting their integration into complex organic structures for various applications. mdpi.commdpi.com

Catalytic Applications in Environmental Remediation (e.g., Pollution Control)

This compound compounds and materials are being investigated for their catalytic applications in environmental remediation, particularly in pollution control. Nanostructured catalysts, including those potentially incorporating this compound, are recognized for their high reactivity and large surface area, making them effective in degrading a wide range of pollutants in water, air, and soil. ijsrst.com

One specific area of research involves the use of cerium-terbium mixed oxides as alternative components for three-way catalysts in engines. Studies comparing Pt/CeTbOx and Pt/CeO2 model systems have shown that the redox efficiency of the Pt/CeTbOx catalyst is significantly better, especially under low-temperature operating conditions such as those during engine cold start. researchgate.net The catalyst containing this compound also exhibits lower 'light-off' temperatures for the oxidation of both methane (B114726) and carbon monoxide. researchgate.net

Metal-organic frameworks (MOFs) based on this compound are also being explored as catalytic adsorbents for the removal of organic pollutants from wastewater. A this compound-based MOF, fcu-Tb-FTZB-MOF, synthesized using 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid (FTZB) as a ligand, has demonstrated efficient removal of direct violet 31 (DV31) dye from aqueous solutions. mdpi.com The adsorption efficiency was found to increase with increasing MOF mass and solution pH, with optimal removal observed at pH 8.0 at ambient temperature. mdpi.com The adsorption process followed a pseudo-second-order kinetic model and was found to be spontaneous and endothermic. mdpi.com

Another approach in environmental remediation involves the recovery of this compound itself from wastewater using microbial induced calcium carbonate precipitation. A study demonstrated that Lysinibacillus sp. DW018, isolated from ionic rare earth tailings, could achieve a this compound recovery rate as high as 98.28% within 10 minutes of treatment. nih.gov

Here is a table summarizing some research findings in catalytic applications:

Application AreaThis compound MaterialKey FindingReference
Three-way CatalysisCerium-terbium mixed oxidesImproved redox efficiency and lower 'light-off' temperatures for CO and CH4 oxidation compared to Pt/CeO2. researchgate.net researchgate.net
Wastewater TreatmentTb-based MOF (fcu-Tb-FTZB-MOF)Efficient adsorption and removal of organic dyes like DV31. mdpi.com mdpi.com
This compound Recovery from WaterLysinibacillus sp. DW018High recovery rate (up to 98.28%) of Tb3+ from wastewater via microbial induced precipitation. nih.gov nih.gov

Optoelectronic Materials and Devices

This compound's characteristic green emission makes its compounds and doped materials highly relevant for optoelectronic applications, including displays, sensors, and lasers. researchgate.netncat.edubohrium.com

Mechanisms of Photoluminescence Enhancement in this compound(III) Complexes

The photoluminescence of this compound(III) (Tb3+) ions is often enhanced through complex formation, particularly with organic ligands. This enhancement is primarily attributed to the "antenna effect," where the organic ligand (the antenna) efficiently absorbs excitation energy and transfers it to the Tb3+ ion. researchgate.netnih.govmdpi.com This overcomes the low direct absorption cross-sections of Tb3+ ions in the UV-Vis region. nih.gov

The energy transfer process typically involves the absorption of a photon by the ligand, followed by intersystem crossing to its triplet excited state, and then energy transfer from the ligand's triplet state to the excited state of the Tb3+ ion (specifically, the ⁵D₄ level). researchgate.netnih.govresearchgate.net Efficient energy transfer is crucial for high luminescence intensity. rsc.org Ligands can also enhance luminescence by shielding the Tb3+ ion from solvent molecules, particularly water, which can quench the excited state through non-radiative relaxation. nih.govrsc.org

Research explores the design of ligands to optimize this energy transfer. researchgate.netosti.gov The energy levels of the ligand's singlet and triplet excited states relative to the Tb3+ energy levels are critical for efficient sensitization. researchgate.netacs.org

Design of Ligands for Efficient Energy Transfer and Antenna Effect

The design of organic ligands is paramount in creating highly luminescent this compound(III) complexes by maximizing the antenna effect and energy transfer efficiency. bohrium.comosti.gov Ligands are designed to possess strong absorption in relevant excitation regions and excited state energy levels that effectively transfer energy to the Tb3+ ion's emissive level (⁵D₄). nih.govacs.org

Various types of organic ligands, including aromatic carboxylic acids, Schiff bases, and 1,3-diketones, have been explored as antennae. mdpi.com For instance, complexes based on fluorinated 2-thenoyltrifluoroacetone (B1682245) (TTFA) and N donor bidentate neutral ligands have been studied for their optoelectronic and photoluminescent characteristics. researchgate.net Another study investigated complexes formed with 4,4,4-trifluoro-1-phenyl-1,3-butanedione (TFPB) and pyrazine (B50134) (pyz). rsc.orgrsc.org

Tuning Emissive Color of this compound Complexes via Environmental Factors

While the characteristic emission of Tb3+ is green, the emissive color of this compound complexes can be tuned or influenced by environmental factors and ligand design. The dominant emission in Tb(III)-based systems is typically the magnetic dipole transition ⁵D₄ → ⁷F₅, which gives rise to green luminescence at around 545 nm. researchgate.netrsc.orgrsc.org

However, the surrounding environment, including the solvent and the solid-state matrix, can affect the photophysical properties and subtly tune the observed color. researchgate.netrsc.org Studies have shown that altering the surrounding media (from solid to solution) and the nature of the solvent can modulate the emissive color. researchgate.netrsc.org This tuning is related to the impact of the environment on the ligand field around the Tb3+ ion and its influence on the energy transfer processes and non-radiative relaxation pathways. researchgate.netrsc.org

The ratio of different emission peaks from the ⁵D₄ level to the various ⁷Fⱼ ground states (j=6, 5, 4, 3) can also be influenced by the ligand environment, potentially leading to subtle color variations within the green spectrum or even emissions in other regions if energy transfer to other levels or from co-ligands is involved. For example, some studies analyze the ratio of green to blue emission (G/B ratio) to understand the effect of ligand structure on covalency and emission properties. bohrium.com

This compound-Doped Materials for Green Laser Systems

This compound-doped materials are promising candidates for developing green laser systems, primarily utilizing the efficient ⁵D₄ → ⁷F₅ transition of the Tb3+ ion which emits at approximately 540-545 nm. tandfonline.comresearchgate.nettytlabs.co.jp

Research has demonstrated continuous wave (CW) laser operation in the green spectral region using Tb3+-doped crystals such as LiLuF₄, Na+:CaF₂, and stoichiometric TbF₃. optica.orgresearchgate.net TbF₃ is noted for having one of the highest densities of active centers obtainable in solid-state gain materials. optica.orgresearchgate.net Tb:LiLuF₄ has shown efficient pump absorption and high output power in green lasers. researchgate.net

This compound-doped glasses, such as lithium sodium potassium borate (B1201080) glasses, are also being investigated for photonic applications, including green light sources and lasers. tandfonline.com These glasses show intense green emission at 544 nm when excited with UV-Vis light. tandfonline.com The emission intensity is dependent on the this compound concentration, with concentration quenching observed at higher doping levels. tandfonline.com

Despite the potential, challenges exist in developing high-performance this compound-doped lasers, including the relatively small absorption cross-sections of the ⁷F₆ → ⁵D₄ transitions for pumping and the potential for photodarkening effects in certain glass fibers. tytlabs.co.jp However, research continues to explore different host materials and pumping schemes to optimize the laser performance of this compound-doped systems. tytlabs.co.jpoptica.org

Here is a table summarizing some materials used in this compound-doped green lasers:

MaterialTypeKey Finding/ApplicationReference
LiLuF₄:Tb³⁺CrystalEfficient CW green laser operation, high output power. optica.orgresearchgate.net optica.orgresearchgate.net
Na⁺:CaF₂:Tb³⁺CrystalCW green laser operation, continuous tuning range. optica.orgresearchgate.net optica.orgresearchgate.net
TbF₃CrystalCW green laser operation, high active center density. optica.orgresearchgate.net optica.orgresearchgate.net
Borate Glasses:Tb³⁺GlassIntense green emission at 544 nm for photonic applications. tandfonline.com tandfonline.com
Fluoride Fiber:Tb³⁺FiberCW laser operation at 542.8 nm demonstrated. researchgate.net researchgate.net

This compound Compounds in High-Efficiency Semiconductors and Optical Coatings

This compound compounds are being investigated for their potential to enhance the performance of semiconductors and optical coatings. This compound chloride (TbCl₃), for instance, is explored as a dopant in specialized materials within the electronics industry. Its inclusion can contribute to the development of high-efficiency semiconductors by enhancing conductivity and thermal stability. stanfordmaterials.com The fluorescence properties of this compound chloride are also under study for potential applications in optoelectronic devices and imaging technologies. stanfordmaterials.com

This compound fluoride (TbF₃) is another significant this compound compound utilized in solid-state devices and advanced optics. stanfordmaterials.comsamaterials.com Its stability and resistance to moisture make it suitable for high-performance optical coatings, where it can improve durability and light transmission. stanfordmaterials.comsamaterials.com The reflective properties of this compound fluoride are also beneficial in specialized lenses and mirrors. stanfordmaterials.com Furthermore, this compound fluoride is being explored for its potential in laser technology, particularly in the development of green laser systems, owing to its resilience against heat and corrosion. stanfordmaterials.com this compound oxide (Tb₂O₃) is also used in high-efficiency lighting systems, such as fluorescent lamps, where its green phosphorescence enhances illumination quality. stanfordmaterials.comsfa-oxford.com this compound-doped aluminum oxide powders have been studied for their green light emission, indicating potential for applications as dielectric materials with high refractive index and wide bandgap, as well as in optical coatings and metal-oxide semiconductor devices. scielo.org.mx

This compound-Doped Photocatalysts for Environmental Applications

The application of this compound in photocatalysis, particularly for environmental remediation, is an active area of research. This compound-doped titanium dioxide (TiO₂) nanostructures have been synthesized and investigated for their photocatalytic activity in degrading organic pollutants. researchgate.netroyalsocietypublishing.orgnih.gov Doping TiO₂ with rare earth metals like this compound can help overcome the limitation of high recombination probability of photo-induced electron-hole pairs in traditional TiO₂ nanoparticles, thereby enhancing photocatalytic performance. royalsocietypublishing.orgnih.gov

Studies on Tb-doped bismuth vanadate (B1173111) (BiVO₄) photocatalysts have shown promising results in the degradation of organic dyes like methylene (B1212753) blue under visible light irradiation. mdpi.com Doping BiVO₄ with this compound ions can facilitate the separation of photogenerated electron-hole pairs, leading to enhanced photocatalytic activity in the visible light range. mdpi.com Research indicates that the incorporation of Tb³⁺ in BiVO₄ can significantly improve photocatalytic activity, partly due to the formation of monoclinic and tetragonal BiVO₄ heterostructures which enhance charge separation efficiency. mdpi.com

Data from research on Tb-doped TiO₂ shows that the doping concentration can significantly influence photocatalytic efficiency. For instance, a study found that a composite with 1.0 wt% Tb doping exhibited the highest photocatalytic performance for methylene blue degradation, showing approximately three times enhancement in activity compared to commercial P25 TiO₂. royalsocietypublishing.orgnih.govresearchgate.net

Here is a table summarizing sample data from a study on Tb-doped TiO₂ photocatalysts:

SampleTb Concentration (wt%)Crystallinity (%)Average Crystallite Size (nm)Reaction Rate Constant (h⁻¹)
Pure TiO₂0--0.0827 royalsocietypublishing.orgnih.govresearchgate.net
Tb-TiO₂ Composite1.099.18 nih.gov10.8 nih.gov0.2314 royalsocietypublishing.orgnih.govresearchgate.net

Another study on Tb-doped BiVO₄ investigated the effect of different atomic percentages of Tb doping on methylene blue degradation efficiency after 150 minutes of visible light irradiation. mdpi.com

Here is a table summarizing sample data from a study on Tb-doped BiVO₄ photocatalysts:

SampleTb Doping (at%)Methylene Blue Degradation Efficiency (%) (150 min)
Pure BiVO₄0~20 mdpi.com
Tb-BiVO₄1-
Tb-BiVO₄398.2 mdpi.com
Tb-BiVO₄5-

Advanced Magnetic Materials

This compound's strong magnetic properties, particularly its superparamagnetic form in nanomaterials, make it intensely researched for advanced magnetic material applications. bhu.ac.in

Magnetostrictive Alloys: Terfenol-D Composition and Mechanisms

Terfenol-D, an alloy composed of this compound, dysprosium, and iron (typically Tb₀.₃Dy₀.₇Fe₂), is a well-known magnetostrictive material. stanfordmaterials.comscience.govscispace.comcambridge.org Magnetostriction is the property of a material to change its shape or dimensions when subjected to a magnetic field. stanfordmaterials.comscience.gov Terfenol-D exhibits a large magnetostrictive response, making it valuable in applications such as sonar systems, medical devices, and precision sensors. stanfordmaterials.comscience.gov

The mechanism behind the significant magnetostriction in Terfenol-D is related to the reorientation of magnetic domains within the material's crystal structure under the influence of an applied magnetic field. cambridge.org The alloy typically possesses a cubic Laves phase crystal structure, and the application of a magnetic field induces a strain due to the alignment of magnetic moments. Research has investigated the magneto-elastic response of Terfenol-D, analyzing the interaction of the magnetic field with the material and the resulting strain distribution. science.govmdpi.com

Studies have explored the magnetostrictive characteristics of Terfenol-D under varying conditions, including different temperatures and applied stresses. mdpi.com The magnetostrictive coefficient, such as d₃₃, which represents the magnetostrictive strain coefficient, is an important parameter for evaluating the material's performance in actuator mechanisms. scispace.com The value of d₃₃ for Terfenol-D can range from 5 to 70 nm/A, depending on factors like pre-stress and applied magnetic field. scispace.com

High Verdet Constant this compound Sesquioxide (Tb₂O₃) for Faraday Isolators

This compound sesquioxide (Tb₂O₃) is gaining significant attention as a promising magneto-optical medium for Faraday isolators, particularly in high-power laser systems. mdpi.comrscf.ruresearchgate.neturfu.ruresearchgate.net Faraday isolators are optical components that transmit light in one direction while blocking light traveling in the opposite direction, protecting lasers from detrimental back reflections. A key property for Faraday isolators is the Verdet constant, which quantifies the strength of the Faraday effect (the rotation of the plane of polarization of light in a magnetic field). rscf.rurscf.ru

Tb₂O₃ ceramics exhibit a high intrinsic concentration of Tb³⁺ ions, which are magnetically active, leading to a high Verdet constant. mdpi.comurfu.ru Research has shown that Tb₂O₃ ceramics can have Verdet constants significantly higher than those of commercially used this compound gallium garnet (TGG) crystals. mdpi.comrscf.ruurfu.ruresearchgate.net For example, Tb₂O₃ ceramics have demonstrated Verdet constants of -427.3 rad·T⁻¹·m⁻¹ at 633 nm and -123.7 rad·T⁻¹·m⁻¹ at 1064 nm, which are approximately 3.1 and 3.4 times higher than those of commercial TGG crystals at these wavelengths, respectively. mdpi.com At 1060 nm, a Verdet constant of 142 rad T⁻¹ m⁻¹ has been reported for Tb₂O₃ ceramics, compared to 41 rad T⁻¹ m⁻¹ for TGG crystals. urfu.ru The high Verdet constant of Tb₂O₃ allows for a reduction in the size of Faraday isolator devices. mdpi.comrscf.ru

The development of transparent Tb₂O₃ ceramics with high optical quality is crucial for these applications. mdpi.comrscf.ruresearchgate.neturfu.ruresearchgate.net Various fabrication techniques, including two-step sintering and methods involving laser ablation synthesis of nanopowders, are being explored to achieve high transparency and desirable magneto-optical properties in Tb₂O₃ ceramics. mdpi.comurfu.rumdpi.com

Here is a table comparing the Verdet constant of Tb₂O₃ ceramics and TGG crystals at different wavelengths:

MaterialWavelength (nm)Verdet Constant (rad·T⁻¹·m⁻¹)Source
Tb₂O₃ Ceramics633-427.3 mdpi.com
Tb₂O₃ Ceramics1064-123.7 mdpi.com
Tb₂O₃ Ceramics1060142 urfu.ru
Commercial TGG633~138 urfu.ru
Commercial TGG1064~39 rscf.ru
Commercial TGG106041 urfu.ru

Note: The sign convention for the Verdet constant may vary between sources.

Development of this compound-Containing Magneto-Optical Ceramics

Beyond Tb₂O₃, research is ongoing in the development of other this compound-containing magneto-optical ceramics for applications in Faraday isolators and other magneto-optical devices. Magneto-optical ceramics offer advantages such as the potential for larger sizes, high thermal conductivity, and high laser-induced-damage threshold compared to single crystals. jim.org.cn

This compound aluminum garnet (Tb₃Al₅O₁₂, TAG) and this compound scandium aluminum garnet (TSAG) are examples of other garnet structures being investigated as magneto-optical media. researchgate.netrscf.rujim.org.cn While TGG is widely used, materials with higher Verdet constants and improved thermophysical properties are sought after for high-power applications. rscf.rurscf.rujim.org.cn

Radiopharmaceutical Research for Theranostic Applications

This compound radionuclides have emerged as promising candidates in nuclear medicine, offering a unique platform for theranostics – the combined use of a single chemical entity for both diagnosis and therapy. The identical chemical properties of different this compound isotopes allow for the synthesis of radiopharmaceuticals with similar pharmacokinetic behavior, while their distinct decay characteristics provide versatility for various applications. nih.govopenmedscience.comresearchgate.net Four this compound isotopes are of particular interest: ¹⁴⁹Tb, ¹⁵²Tb, ¹⁵⁵Tb, and ¹⁶¹Tb, covering all four modalities in nuclear medicine: alpha therapy, PET imaging, SPECT imaging, and beta-minus/Auger electron therapy. nih.govresearchgate.netthno.org

Development of this compound-Based Radiopharmaceuticals (e.g., ¹⁶¹Tb)

The development of this compound-based radiopharmaceuticals involves coupling this compound isotopes with targeting molecules such as antibodies, peptides, or small molecules that can specifically bind to markers on cancer cells. openmedscience.com This targeted approach aims to deliver radiation directly to the tumor site, minimizing damage to healthy tissues. ¹⁶¹Tb, in particular, is considered a highly promising radionuclide for beta-minus therapy due to its decay characteristics. nih.gov The production of clinically relevant quantities of this compound radionuclides, especially ¹⁶¹Tb and ¹⁵⁵Tb, is a key area of focus to facilitate their translation to clinical use. nih.gov Production methods for ¹⁶¹Tb include neutron irradiation of highly enriched ¹⁶⁰Gd targets in nuclear research reactors, yielding a product with high specific activity and chemical purity. isotopia-global.comisotopia-global.com Research collaborations are actively working on setting up systems for routine production of ¹⁶¹Tb. tacr.gov.cz The purity of ¹⁶¹Tb has been shown to be sufficient for developing radiopharmaceutical production protocols for agents like [¹⁶¹Tb]Tb-DOTATOC and [¹⁶¹Tb]Tb-DOTALM3, with [¹⁶¹Tb]Tb-DOTALM3 having been used in initial clinical investigations for neuroendocrine neoplasms. euronuclear.org

Preclinical Research on this compound Isotope Efficacy in Disease Models

Preclinical studies have been crucial in demonstrating the potential efficacy of this compound isotopes in various disease models, particularly in oncology. Research using ¹⁴⁹Tb has shown promising results in targeting and destroying cancer cells in models of leukemia and prostate cancer. openmedscience.com Studies have also highlighted the effectiveness of ¹⁶¹Tb in treating small tumor masses and micro-metastases, specifically in pancreatic and brain cancers. openmedscience.com A preclinical proof-of-concept study utilizing a DOTA-folate conjugate in a folate receptor-positive tumor mouse model demonstrated the feasibility of using ¹⁵²Tb and ¹⁵⁵Tb for PET and SPECT imaging, respectively, and showed the therapeutic potential of ¹⁴⁹Tb and ¹⁶¹Tb for alpha and beta-minus/Auger electron therapy. oup.comsnmjournals.org This study was the first to apply four different this compound radioisotopes in vivo using the same targeting agent and demonstrated the therapeutic effect of ¹⁶¹Tb. snmjournals.org In vitro studies have indicated that ¹⁶¹Tb may be more effective than ¹⁷⁷Lu in reducing tumor cell viability and survival. isotopia-global.comisotopia-global.com

Mechanisms of Therapeutic Action (Beta Particles, Auger Electrons)

The therapeutic efficacy of radionuclides like ¹⁶¹Tb stems from the emission of cytotoxic particles, primarily beta particles and Auger electrons. ¹⁶¹Tb decays by beta-minus emission and also co-emits a significant number of low-energy internal conversion and Auger electrons. nih.govresearchgate.netevolutionoftheprogress.comopenmedscience.com Beta particles have a moderate penetration range in tissue, typically up to a few millimeters, allowing them to damage not only the targeted cell but also neighboring tumor cells. isotopia-global.comevolutionoftheprogress.com Auger electrons, in contrast, are ultra-low energy electrons with a very short range, often only a few nanometers, which is comparable to the width of DNA strands. isotopia-global.comevolutionoftheprogress.com When emitted near or inside the cell nucleus, Auger electrons can cause highly localized, potent damage, including double-strand breaks in DNA, making them highly lethal to cancer cells. evolutionoftheprogress.comnuclearmedicinetherapy.in The short range of Auger electrons means that their energy deposition is concentrated in the immediate vicinity of the decaying atom, potentially leading to a higher local absorbed dose, which is particularly advantageous for targeting single cells, microscopic tumors, and micro-metastases while sparing healthy surrounding tissue. nih.govevolutionoftheprogress.comopenmedscience.comeuronuclear.org This dual-emission profile of beta particles and Auger electrons is believed to make ¹⁶¹Tb a superior alternative to ¹⁷⁷Lu for certain therapeutic applications, especially in treating small lesions and residual disease. nih.govisotopia-global.comevolutionoftheprogress.com

Advanced Imaging Modalities Utilizing this compound Radionuclides

Beyond therapy, certain this compound radionuclides are valuable for diagnostic imaging, enabling the "matched-pair" theranostic approach. nih.govresearchgate.netthno.org ¹⁵²Tb is a positron emitter and is suitable for Positron Emission Tomography (PET) imaging, providing high-resolution images that can be used to track the biodistribution of radiopharmaceuticals in vivo. openmedscience.comthno.orgsnmjournals.orgnih.gov ¹⁵⁵Tb decays via electron capture and emits low-energy gamma rays that are ideal for Single Photon Emission Computed Tomography (SPECT) imaging. nih.govthno.orgnih.gov Notably, ¹⁵⁵Tb is highlighted as the only radiolanthanide with suitable gamma rays for SPECT without concurrent beta or positron emission, making it an ideal diagnostic match for therapeutic radionuclides like ¹⁴⁹Tb and ¹⁶¹Tb. nih.gov The relatively longer half-life of ¹⁵⁵Tb also allows for studying the biodistribution of radiopharmaceuticals over several days. nih.gov ¹⁶¹Tb, while primarily therapeutic, also emits gamma radiation suitable for SPECT imaging, allowing for post-treatment assessment and visualization of the radiopharmaceutical's distribution. nih.govresearchgate.nettacr.gov.cz The ability to use different this compound isotopes for both imaging and therapy with chemically identical radiopharmaceuticals is a significant advantage in personalized medicine. nih.govopenmedscience.comresearchgate.net

Materials for High-Temperature Energy Systems

This compound also plays a role in the development of materials for high-temperature energy applications, particularly in the field of fuel cells.

This compound as a Crystal Stabilizer in High-Temperature Fuel Cells

In high-temperature fuel cells, such as Solid Oxide Fuel Cells (SOFCs), materials must maintain structural integrity and ionic conductivity at elevated operating temperatures. Zirconium dioxide (ZrO₂) is a common material used in SOFC electrolytes, but it requires stabilization to prevent undesirable phase transformations at high temperatures. stanfordmaterials.com this compound, when combined with zirconium dioxide, is used as a crystal stabilizer in fuel cells that operate at elevated temperatures. aemree.comwikipedia.orgnanografi.comespimetals.comazom.com This stabilization is crucial for ensuring the long-term efficiency and durability of SOFCs, which are considered a key technology for clean and efficient power generation. sfa-oxford.com this compound-doped ceria (CeO₂) is another material system where this compound acts as a dopant. Tb-doped ceria exhibits mixed electronic and ionic conductivity, making it of interest for potential applications as electrodes or electrolytes in intermediate temperature SOFCs. aip.org The addition of this compound to ceria can significantly stabilize the specific surface area and small particle sizes during high-temperature calcination, preventing phase decomposition that can occur with other stabilizers like zirconium. researchgate.netcsic.es This contributes to maintaining the homogeneity and performance of the material in SOFC anodes. researchgate.netcsic.es Doping ceria with lower valence metal cations, including trivalent rare earth cations like Tb³⁺, can lead to lattice disorder and the creation of oxygen vacancies, which increases oxygen mobility and ionic conductivity, properties essential for fuel cell electrolytes. researchgate.netmdpi.com

Advanced Nanobiomaterials (Excluding in-vivo/clinical aspects)

Research into this compound-based nanobiomaterials is driven by the element's unique physicochemical properties. This compound nanoparticles exhibit strong luminescence, signal transduction capabilities, and magnetic characteristics, making them promising candidates for diagnostic and therapeutic research applications. acs.orgresearchgate.netnih.gov The exploration in this domain strictly focuses on the material science and in vitro or ex vivo research aspects, excluding any in-vivo or clinical trial information.

This compound Nanoparticles for Bioimaging Probes

This compound nanoparticles are being investigated for their potential as bioimaging probes due to their notable luminescence properties. acs.orgresearchgate.netnih.govresearchgate.net The strong luminescence at lower energy emission makes them suitable for various diagnostic measurements, including fluorescence imaging and biosensing in biomedical research. acs.orgnih.gov

Studies have explored the use of this compound-doped nanoparticles, such as this compound-doped mesoporous silica (B1680970) nanoparticles, for bioimaging purposes. researchgate.net Additionally, luminescent citrate-functionalized this compound-substituted carbonated apatite nanomaterials have been synthesized and applied to cellular uptake imaging. nih.gov These nanomaterials demonstrated intracellular cytoplasmic uptake, visualized through fluorescence confocal microscopy. nih.gov

This compound-containing nanoparticles can also function as T2 MRI contrast agents, leveraging their appreciable magnetic moments at room temperature. nih.gov Research has shown that polyacrylic acid-coated this compound(III) oxide nanoparticles can induce T2 relaxations, indicating their potential as T2 MRI contrast agents. nih.gov Furthermore, PEGylated this compound-based nanorods have been synthesized and characterized as potential multimodal contrast agents for both magnetic resonance imaging (MRI) and X-ray computed tomography (CT), possessing both magnetic relaxivity and X-ray attenuation capabilities. acs.org

Design of Nanoparticles for Targeted Delivery Systems

The design of nanoparticles for targeted delivery systems is a significant area of research, and this compound-based nanoparticles are being explored for this purpose. acs.orgresearchgate.netnih.gov The theranostic applications of this compound-based nanoparticles are being investigated to enable the targeted delivery of agents to specific sites in research models. acs.orgresearchgate.netnih.gov

Nanoparticles offer advantages in targeted delivery due to properties like enhanced permeability and retention (EPR) effects. mdpi.com By incorporating targeting agents, nanoparticles can potentially serve as delivery systems directed towards specific research targets. mdpi.com For instance, research is being conducted on doxorubicin-conjugated this compound-doped carbon dots as potential nanodrug carriers. acs.org These nanoparticles have shown efficient cytotoxicity in in vitro studies using colon cancer cell lines, with better distribution observed in the nucleus and cytoplasm compared to free doxorubicin. acs.org The functionalization of these nanoparticles with ligand molecules could potentially facilitate targeting in research applications. acs.org

Antimicrobial Properties of this compound Nanoparticles

Research has also focused on the antimicrobial properties of this compound nanoparticles. acs.orgresearchgate.netnih.gov Studies suggest that the antimicrobial effects of this compound nanoparticles can be induced via mechanisms involving reactive oxygen species (ROS), which may cause oxidative damage. acs.orgresearchgate.netnih.gov Other proposed mechanisms include ion release and surface charge interactions. acs.orgresearchgate.netnih.gov

Investigations into the antibacterial activity of this compound oxide nanoparticles have been reported against bacteria such as Escherichia coli and Staphylococcus aureus. nih.gov The level of activity can be influenced by factors such as the presence of a nanoparticle coating. nih.gov For example, nanocomposites of this compound sulfide (B99878) nanoparticles with a chitosan (B1678972) capping agent have been studied for their antibacterial applications, showing activity against Staphylococcus aureus in in vitro studies. ubd.edu.bnmdpi.com The effectiveness of these nanocomposites can potentially be optimized by controlling surface loading and accessibility of the nanoparticles. ubd.edu.bn

This compound Nanoparticles in Tissue Engineering Research

This compound nanoparticles are also being explored for their potential applications in tissue engineering research. acs.orgresearchgate.netnih.govacs.org This research area investigates the ability of this compound nanoparticles to influence processes relevant to tissue regeneration and repair, such as angiogenesis and cell proliferation. acs.orgresearchgate.netnih.govacs.org

The ability of this compound to potentially promote angiogenesis, the development of new blood vessels, is a characteristic being studied for its relevance to tissue repair. acs.org Materials doped with this compound could potentially be used as components in scaffolds or wound dressings in research settings. acs.org Additionally, the controlled release of low-energy light from this compound nanoparticles is being investigated for its potential to cause angiogenic reactions in biological tissues within research contexts. acs.org Enhanced blood flow could potentially support tissue healing by facilitating the supply of nutrients and oxygen. acs.org

Studies have also evaluated the anti-inflammatory properties of this compound-doped materials, such as this compound-doped hydroxyapatite (B223615) nanoparticles, in in vitro settings, with the goal of understanding their potential to attenuate inflammation and improve the biocompatibility of biomaterials for applications like bone and dental research. researchgate.netjchr.org

Here is a table of the chemical compounds mentioned and their corresponding PubChem CIDs:

Compound NamePubChem CID
This compound23958
This compound(III) chloride61458
This compound(III) chloride hexahydrate203091
This compound(IV) oxide19784835
This compound(III) oxide159410
This compound(III,IV) oxide16211492
This compound oxide (Tb4O7)9853508
This compound(III) carbonate hydrate57346090
This compound(III) oxalate (B1200264) decahydrate131675709
This compound(III) iodate21149366
This compound sulfideN/A
Doxorubicin31703
Hydroxyapatite14295

Data Table: In vitro Antibacterial Activity of CS-Tb2S3 Nanocomposites against Staphylococcus aureus

Nanocomposite FormulationZone of Inhibition Diameter (mm)
CS-Tb2S3 NCs (pH 10)7.15

This data is based on research evaluating the antibacterial activity of chitosan-capped this compound sulfide nanocomposites.

Challenges and Future Directions in Terbium Research

Advancements in Synthesis and Purification Techniques for Rare Terbium Isotopes

This compound has several radioisotopes, including 149Tb, 152Tb, 155Tb, and 161Tb, which are gaining interest for applications in nuclear medicine, particularly in theranostics nih.govopenmedscience.comresearchgate.netresearchgate.net. These isotopes offer a unique combination of diagnostic and therapeutic capabilities nih.govopenmedscience.comresearchgate.net. However, a major challenge for their widespread clinical adoption is reliable, large-scale production with sufficient purity nih.govresearchgate.netopenmedscience.com.

Currently, 161Tb can be produced by neutron irradiation of enriched 160Gd targets in nuclear reactors, followed by radiochemical separation nih.govresearchgate.netnih.gov. This method is favored for its high yield openmedscience.comnih.gov. The other isotopes (149Tb, 152Tb, 155Tb) are primarily produced via proton-induced spallation of tantalum targets, often coupled with online or offline mass separation at facilities like CERN-ISOLDE and CERN-MEDICIS nih.govnih.govresearchgate.net. While mass separation helps, further chemical separation is required to remove isobaric and pseudo-isobaric impurities nih.gov.

Challenges in large-scale production of neutron-deficient this compound nuclides by light charged particle activation include the need for considerable enrichment of stable isotopes, the limited availability of higher energies in commercial cyclotrons, and the lack of isotope separation techniques coupled with commercial accelerators nih.govresearchgate.netresearchgate.net. Future technological advancements in these areas could significantly increase the yield of useful this compound radionuclides nih.govresearchgate.netresearchgate.net.

Advancements in purification techniques are crucial to ensure the high radionuclidic and chemical purity required for clinical applications nih.govresearchgate.neteuronuclear.org. Methods utilizing ion-exchange and extraction chromatography resins have been developed to isolate isotopes like 155Tb with high yield and purity from impurities such as radioactive 139Ce16O and target materials like zinc or gold nih.govresearchgate.net. Research is ongoing to optimize these separation procedures and explore alternative production routes to enhance purity and yield nih.govresearchgate.neteuronuclear.org.

Development of Novel Ligand Architectures for Enhanced this compound Complex Stability and Functionality

The performance of this compound in many applications, particularly in areas like bioimaging, sensing, and theranostics, relies heavily on the properties of its complexes with various ligands wikipedia.orgopenmedscience.comresearchgate.netresearchgate.net. Designing ligands that form stable and highly functional this compound complexes is a significant area of research openmedscience.comresearchgate.netresearchgate.net.

This compound typically exists in the +3 oxidation state in its compounds and forms stable complexes with various ligands, especially those containing oxygen or nitrogen donor atoms wikipedia.orgwikipedia.orgnih.govresearchgate.net. The stability and specificity of these complexes are governed by the properties of both the this compound ion and the chelating agent nih.gov.

Future directions involve the development of novel ligand architectures that can enhance the stability of this compound complexes in diverse environments, including biological systems openmedscience.comresearchgate.net. This is particularly important for applications like targeted radioligand therapy, where the complex must remain intact until it reaches the target site openmedscience.comopenmedscience.com. Researchers are examining various chelators and ligands to optimize the stability and targeting of this compound radioisotopes like 161Tb openmedscience.com.

Furthermore, ligand design plays a crucial role in tuning the luminescent and magnetic properties of this compound complexes for specific applications researchgate.netresearchgate.net. Novel ligand architectures can act as light-harvesting antennas, enhancing the luminescence intensity of this compound ions through the antenna effect researchgate.net. Computational approaches, such as Density Functional Theory (DFT), are being used to predict the stability constants of this compound complexes with different ligands, guiding the design of more efficient systems acs.org. The encapsulation of this compound complexes within frameworks like metal-organic frameworks (MOFs) is also being explored to improve their luminescence stability in various media researchgate.net.

Exploration of New Oxidation States and Their Chemical Reactivity

While the +3 oxidation state is the most common for this compound, it can also exist in other oxidation states, including +4, +2, +1, and 0 wikipedia.orgwikipedia.org. The exploration of these less common oxidation states and their chemical reactivity presents opportunities for developing new this compound-based materials and applications.

This compound(IV) is known to exist in solid compounds like TbO2 and BaTbF6 wikipedia.orgwikipedia.org. It can also be generated in solution, for instance, by oxidizing Tb(III) with ozone in highly basic aqueous conditions wikipedia.org. Although Tb(IV) is generally unstable in water, recent research has demonstrated the accessibility of the +4 oxidation state in isolated molecular this compound compounds acs.org. For example, a Tb4+ complex, [Tb(OSi(OtBu)3)4], was synthesized by oxidizing a Tb(III) complex [KTb(OSi(OtBu)3)4] acs.org. This molecular Tb4+ complex exhibited redox behavior similar to its Ce4+ analogue but with more positive redox events acs.org.

Exploring the reactivity of Tb in these less common oxidation states could lead to the discovery of novel chemical transformations and the synthesis of compounds with unique properties. For instance, the magnetic and electronic properties of this compound compounds are influenced by its oxidation state mx-rareearth.com. Research into stabilizing these unconventional oxidation states through judicious ligand design or incorporation into specific material matrices is an active area.

Integration of this compound Compounds into Advanced Materials for Next-Generation Technologies

This compound compounds are already integral to various advanced materials, particularly in phosphors for displays and lighting due to the intense green luminescence of Tb3+ ions samaterials.comwikipedia.org. The future holds significant potential for integrating this compound into new generations of materials with enhanced or entirely novel functionalities.

Emerging applications for this compound oxide and other this compound compounds are being explored in areas such as green energy, quantum technologies, healthcare, and advanced electronics sinoraremineral.com. In green energy, this compound is being applied in solid oxide fuel cells to improve ionic conduction and in solar technologies as a dopant to enhance photovoltaic cell performance sinoraremineral.com. The ability of this compound oxide to convert UV light into visible light could also boost solar cell efficiency sinoraremineral.com.

In the medical sector, the luminescent and magnetic properties of this compound are being leveraged for developing contrast agents for MRI and fluorescent materials for bioimaging sinoraremineral.com. This compound oxide nanoparticles are also being investigated for targeted drug delivery systems, where their luminescence can be used to track therapeutic agents sinoraremineral.com.

The integration of this compound into advanced materials also extends to nanotechnology, where this compound oxide nanoparticles exhibit enhanced catalytic, sensing, and drug delivery properties due to their high surface-to-volume ratio mx-rareearth.comsinoraremineral.com. Furthermore, this compound is used in the production of high-performance magnets crucial for electronic devices, including those in renewable energy systems and electric vehicles samaterials.com. The electronics and automotive sectors are increasingly favoring high-purity this compound oxide for its optical and catalytic properties essential for next-generation technologies dataintelo.com.

Computational Design and High-Throughput Screening for this compound-Based Materials

The design and discovery of new this compound-based materials with desired properties can be significantly accelerated by employing computational methods and high-throughput screening techniques scievent.comnih.govrsc.org. These approaches allow for the rapid evaluation of a vast number of potential materials and structures, guiding experimental synthesis.

Computational techniques, such as Density Functional Theory (DFT), are valuable for understanding the electronic structure, stability, and properties of this compound complexes and materials at the atomic and molecular level acs.org. This information can inform the rational design of new ligands and material architectures. For instance, computational studies can help predict the stability of this compound complexes, which is crucial for applications like luminescent probes and theranostic agents acs.org.

High-throughput screening involves the automated synthesis, characterization, and testing of large libraries of materials scievent.comnih.gov. When combined with computational predictions, this can drastically reduce the time and resources required to identify promising new this compound-based materials. This integrated approach is being applied to the separation science of rare earth elements, including this compound, to design and screen highly selective extractants and navigate the complex landscape of f-element separation lanl.gov. Automated systems and robotics are being developed to increase the throughput and minimize human error in experimental screening lanl.gov.

The integration of data science and artificial intelligence approaches with high-throughput computations and experiments is a future direction aimed at gaining fundamental molecular-level understanding and accelerating the discovery of new materials for various applications, including those involving this compound scievent.comlanl.gov.

Research into Sustainable Methods for this compound Recovery from Complex Matrices

This compound, like other rare earth elements, is considered a critical raw material due to its increasing demand and the environmental challenges associated with its mining and processing columbia.edu. Developing sustainable methods for the recovery of this compound from complex matrices, such as electronic waste (e-waste) and industrial residues, is a crucial future direction.

Electronic waste, particularly fluorescent lamps and display screens, contains significant amounts of this compound in phosphors researchgate.netsustainability-directory.com. Recovering this compound from these secondary sources reduces the reliance on primary mining and mitigates the environmental impact of waste disposal columbia.edusustainability-directory.com.

Current recycling methods often involve physical separation followed by chemical processes like acid leaching to dissolve the rare earth elements researchgate.netsustainability-directory.com. Subsequent separation and purification steps, such as precipitation or solvent extraction, are then employed researchgate.netsustainability-directory.com. However, applying these methods to complex and impure secondary feedstocks presents technical hurdles sustainability-directory.com.

Research is actively pursuing more selective, energy-efficient, and environmentally benign separation techniques sustainability-directory.com. This includes the development of selective precipitation reagents and the exploration of advanced separation modalities sustainability-directory.com. Hydrometallurgical processes, including various leaching techniques (acid, alkaline, chloride) and separation methods (solvent extraction, ion exchange, adsorption), are being investigated and optimized for this compound recovery from different waste streams researchgate.netmdpi.com.

Bio-based methods, such as biosorption using materials like macroalgae, are also being explored as sustainable alternatives for recovering rare earth elements, including this compound, from dilute solutions acs.org. These methods can offer advantages in terms of selectivity and environmental friendliness acs.org. The goal is to develop efficient and sustainable processes that can contribute to a circular economy for this compound and other critical rare earth elements sustainability-directory.commdpi.com.

Q & A

Q. What are the key photoluminescent (PL) properties of terbium, and how are they experimentally measured in materials like zeolites or metal-organic frameworks (MOFs)?

this compound exhibits strong green emission under UV excitation due to its 5D47FJ^5D_4 \rightarrow ^7F_J transitions. To measure PL:

  • Use time-resolved spectroscopy with pulsed lasers (e.g., 487 nm excitation) to capture decay kinetics.
  • Analyze decay-associated spectra (DAS) via Maximum Entropy (MaxEnt) methods to resolve overlapping lifetimes, as exponential fitting (e.g., GExpNLLS) may fail under nonideal conditions .
  • For this compound-exchanged zeolites, distinguish hydrated vs. framework-coordinated species by lifetimes (e.g., 390–440 ns for hydrated ions vs. 1,000–1,100 ns for partially dehydrated ions) .

Q. Which this compound compounds are commonly used in materials science, and what are their structural characteristics?

  • This compound dioxide (TbO2_2) : Contains 83.24% Tb and 16.76% O by mass; forms a cubic fluorite structure. Isotope patterns and stoichiometry should be validated via X-ray diffraction (XRD) and elemental analysis .
  • This compound chloride (TbCl3_3) : A precursor for synthesizing this compound-doped catalysts and semiconductors. Characterize purity via FTIR and inductively coupled plasma mass spectrometry (ICP-MS) .
  • This compound fluoride (TbF3_3) : Moisture-resistant optical coating material; analyze crystallinity using XRD and thermal stability via thermogravimetric analysis (TGA) .

Q. How is this compound incorporated into MOFs, and what characterization techniques confirm its successful integration?

  • Use postsynthetic modification (PSM) to immobilize Tb3+^{3+} on unsaturated zirconium nodes in MOFs like ZrBTB.
  • Confirm uniform distribution via energy-dispersive X-ray spectroscopy (EDS) mapping and exclude nanoparticle aggregation using transmission electron microscopy (TEM) .
  • Validate energy transfer from MOF linkers (e.g., BTB ligands) to Tb3+^{3+} via photoluminescence excitation spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in photoluminescence decay data for this compound-doped materials?

  • Issue : Multi-exponential decays may arise from heterogeneous this compound environments (e.g., hydrated vs. framework-bound ions).
  • Method : Apply singular value decomposition (SVD) and MaxEnt analysis to separate species-specific decay components. Avoid overreliance on least-squares fitting (GExpNLLS), which may yield unrealistic time constants .
  • Example : In this compound-exchanged USY zeolites, distinguish short-lifetime (410–440 ns) species in sodalite cages from medium-lifetime (1,000–1,100 ns) species in supercages using time-resolved PL spectra and isoemissive points in TRANES .

Q. What methodological considerations are critical for electrodepositing this compound-transition metal alloys?

  • Kinetic modeling : Simulate deposition parameters (e.g., potential vs. Tb concentration) to predict alloy composition. Experimental validation at -1.2 V to -2.5 V shows Tb content up to 85 wt.% in Tb-Co alloys .
  • Characterization : Use X-ray photoelectron spectroscopy (XPS) to confirm oxidation states and scanning electron microscopy (SEM) to assess surface morphology. Cross-reference with simulated deposition curves to refine kinetic models .

Q. How can researchers address challenges in characterizing this compound coordination environments in complex matrices?

  • X-ray crystallography : Resolve this compound sites in proteins or MOFs using anomalous scattering (e.g., Tb3+^{3+}-derivatized crystals). For example, PHENIX software identified two Tb sites per asymmetric unit in Mycobacterium tuberculosis kinase structures .
  • Lifetime analysis : Correlate PL lifetimes with hydration states. In zeolites, calcination at >300°C partially dehydrates Tb3+^{3+}, shifting lifetimes from 390 ns (hydrated) to 1,100 ns (dehydrated) .

Methodological Best Practices

  • Reproducibility : Document synthesis parameters (e.g., calcination temperature, silylation protocols) to ensure consistency in this compound coordination environments .
  • Data Robustness : Replace least-squares methods with robust alternatives (e.g., least-absolute deviation) for PL decay analysis to handle outliers .
  • Ethical Compliance : For biomedical applications (e.g., this compound radionuclides), adhere to clinical trial protocols and radiation safety guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.